2-methylacridin-9-amine
Description
Historical Context and Significance of Acridine (B1665455) Derivatives in Chemical Research
The parent compound, acridine, was first isolated from coal tar in 1870. researchgate.net It belongs to a class of nitrogen-containing heterocyclic aromatic compounds, structurally featuring a tricyclic system where a pyridine (B92270) ring is fused to two benzene (B151609) rings. frontiersin.orgrsc.org Initially, acridine derivatives gained prominence for their utility as dyes and stains. However, their significance in scientific research expanded dramatically with the discovery of their biological activities.
In 1917, the antimicrobial properties of acridine were first reported, leading to the development of antiseptic agents like proflavine (B1679165) and acriflavine. ptfarm.pl A pivotal moment in the history of acridine derivatives was the synthesis of mepacrine (quinacrine) during World War II as a crucial antimalarial drug. ptfarm.pl This success spurred further investigation into the therapeutic potential of this chemical class.
Over the decades, research has revealed that the planar structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a mechanism that underpins many of its biological effects. frontiersin.orgmdpi.com This ability to interact with DNA and associated enzymes like topoisomerases has made acridine derivatives a foundational scaffold in medicinal chemistry for the development of a wide array of therapeutic agents. frontiersin.orggoogle.com Consequently, acridines have been extensively studied for their anticancer, antiviral, antimalarial, antibacterial, and antiparasitic properties. nih.govmdpi.com Several acridine-based compounds, such as amsacrine (B1665488) and nitracrine, have been developed as anticancer drugs for clinical use, particularly in the treatment of leukemias and lymphomas. frontiersin.orggoogle.comcore.ac.uk
Structural Features and Chemical Relevance of 2-Methylacridin-9-amine
This compound is a specific derivative of the acridine family. Its chemical structure consists of the core tricyclic acridine ring system with a methyl group (CH₃) substituted at the second position and an amine group (NH₂) at the ninth position. The systematic IUPAC name for this compound is this compound. nih.gov
The presence and position of these functional groups are key to its chemical identity and reactivity. The amine group at the 9-position is particularly significant as it is a common feature in many biologically active acridine compounds. google.com The synthesis of this compound and related derivatives often involves a multi-step process. A common route starts with the reaction of o-chlorobenzoic acid and p-toluidine (B81030) to form 2-(p-tolylamino) benzoic acid. core.ac.uk This intermediate is then cyclized using an agent like phosphorus oxychloride to yield 2-methyl-9-chloroacridine. core.ac.uk Finally, a nucleophilic substitution reaction with an amine source replaces the chlorine atom at the 9-position to give the final 2-methyl-9-substituted acridine product. core.ac.uk
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 23045-12-7 | nih.govalfa-chemistry.com |
| Molecular Formula | C₁₄H₁₂N₂ | nih.govalfa-chemistry.com |
| Molecular Weight | 208.26 g/mol | nih.govalfa-chemistry.com |
| IUPAC Name | This compound | nih.gov |
| Density | 1.229 g/cm³ | alfa-chemistry.comchemsrc.com |
| Boiling Point | 424.8 °C at 760 mmHg | alfa-chemistry.comchemsrc.com |
| Flash Point | 240.3 °C | alfa-chemistry.com |
| InChI Key | QQRIRFIZTPHLEM-UHFFFAOYSA-N | guidechem.com |
| Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | guidechem.com |
Overview of Current Research Landscape Pertaining to Acridine Amino Compounds
The research landscape for acridine amino compounds, particularly 9-aminoacridine (B1665356) derivatives, remains an active area of investigation, primarily driven by their potential in oncology. google.com The core mechanism of action for many of these compounds is their ability to function as DNA intercalating agents. frontiersin.orggoogle.com Their planar tricyclic structure allows them to slide between the base pairs of the DNA double helix, disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis (programmed cell death). frontiersin.orggoogle.com
Furthermore, many 9-aminoacridine derivatives are known to inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication. google.com By poisoning this enzyme, these compounds introduce DNA strand breaks, further contributing to their cytotoxic effects. Amsacrine is a well-documented example of a 9-aminoacridine derivative that functions as a topoisomerase II poison. frontiersin.org
Research on this compound and its substituted analogues has focused on their antiproliferative properties. core.ac.uk Studies have synthesized series of 2-methyl-9-substituted acridines and evaluated their cytotoxic activity against various human cancer cell lines. core.ac.uk For instance, certain derivatives have been tested against A-549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines. core.ac.uk These investigations aim to understand the structure-activity relationships, exploring how different substituents on the acridine ring and the 9-amino group influence their biological efficacy. mdpi.comcore.ac.uk The ongoing goal of this research is to develop novel acridine-based compounds with enhanced potency and selectivity for cancer cells. mdpi.comsmolecule.com
Structure
3D Structure
Properties
IUPAC Name |
2-methylacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIRFIZTPHLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177607 | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23045-12-7 | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023045127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Synthetic Methodologies of 2 Methylacridin 9 Amine and Its Analogues
Classical and Contemporary Synthetic Routes to 9-Aminoacridines
The preparation of 9-aminoacridines, including the 2-methyl substituted variant, has traditionally relied on multi-step sequences. These routes often involve the initial construction of an acridine (B1665455) or acridone (B373769) core, followed by the introduction of the amino group at the 9-position.
Modified Methods for 9-Amino-2-methylacridine Synthesis
A common pathway to 2-methyl-9-aminoacridine involves the nucleophilic substitution of a suitable leaving group at the 9-position of a 2-methylacridine (B1618800) precursor. A frequently employed precursor is 2-methyl-9-chloroacridine.
One established method begins with the synthesis of 2-(p-tolylamino)benzoic acid from o-chlorobenzoic acid and p-toluidine (B81030), using sodium acetate (B1210297) as a base and copper powder with copper oxide as co-catalysts in dimethylformamide (DMF). core.ac.uk This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-methyl-9-chloroacridine. core.ac.uk Subsequent reaction of this chloro derivative with various aromatic amines in refluxing methanol (B129727) leads to the formation of the corresponding 9-substituted-2-methylacridines. core.ac.uk
An alternative modified synthesis of 9-amino-2-methylacridine starts with the preparation of N-(4'-Methyl)phenylanthranilic acid from anthranilic acid and 4-bromotoluene. tandfonline.com This intermediate is then treated with phosphorus oxychloride, followed by reaction with phenol (B47542) and ammonium (B1175870) carbonate to yield the final product. tandfonline.com
Ullmann-Type Condensation Approaches in Acridone Precursor Synthesis
The Ullmann condensation is a cornerstone in the synthesis of acridone precursors, which can then be converted to 9-aminoacridines. This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst.
For instance, the synthesis of 2-methylacridin-9(10H)-one, a key intermediate, is achieved through an Ullmann-type condensation of o-chlorobenzoic acid and p-toluidine. nih.gov The resulting N-(p-tolyl)anthranilic acid is then cyclized using a strong acid like sulfuric acid (H₂SO₄) to afford the 2-methylacridone. nih.gov Similarly, the reaction of 2-bromobenzoic acid with various anilines in the presence of potassium carbonate and copper in ethanol (B145695) at reflux yields 2-arylamino benzoic acids, which are subsequently cyclized with polyphosphoric acid (PPA) to produce acridone derivatives. rsc.org
The conditions for Ullmann condensations have been optimized, with studies showing that using specific molar ratios of reactants and catalysts can significantly improve yields. For example, the synthesis of N-phenylanthranilic acid derivatives has been optimized using copper sulfate (B86663) as a catalyst. researchgate.net
Palladium-Catalyzed Amination Strategies for Acridone-Amine Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of acridone and acridine derivatives. These methods offer high efficiency and broad functional group tolerance.
A notable application is the synthesis of acridones through an intramolecular Buchwald-Hartwig amination. This strategy has been used to prepare a variety of acridone derivatives in good to excellent yields from 2,2'-dihalobenzophenone precursors and various amines. sorbonne-universite.fr The choice of palladium catalyst and ligands, such as PtBu₃·HBF₄, is crucial for the success of these reactions. sorbonne-universite.fr
Furthermore, palladium catalysis can be employed in a one-pot, three-step sequence involving amination, cyclization, and aromatization to produce unsymmetrical acridines with high yields. acs.org This approach demonstrates the versatility of palladium catalysts like Pd(OAc)₂ with ligands such as X-Phos. acs.org The synthesis of donor-acceptor molecules based on acridone-amine structures has also been achieved using palladium-catalyzed Buchwald-Hartwig amination of 2,7-dibromo-10-methylacridone with various diarylamines. rsc.org
Green Chemistry and Sustainable Synthetic Procedures
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for acridine derivatives. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions.
Microwave-Assisted Synthesis of Acridine Derivatives
Microwave irradiation has been shown to significantly accelerate the synthesis of acridine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net
For example, the synthesis of 9-substituted acridine derivatives from diphenylamine (B1679370) and a suitable carboxylic acid, catalyzed by zinc chloride, can be completed in just 5 minutes under microwave irradiation, affording good yields of 60-80%. researchgate.net This is a substantial improvement over the 20–40 hours required for the same reaction under conventional heating. researchgate.net Microwave-assisted synthesis has also been successfully applied to the one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium acetate in water to produce acridine-1,8(2H,5H)-diones in good to excellent yields. ijcce.ac.irijcce.ac.ir The use of heterogeneous catalysts like silica (B1680970) sulfuric acid under microwave conditions further enhances the green credentials of these synthetic routes for pyrrolo[2,3,4-kl]acridine derivatives. nih.gov
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| Diphenylamine, Carboxylic Acid | Zinc Chloride | Microwave (5 min) | 9-Substituted Acridines | 60-80% | researchgate.net |
| Dimedone, Arylglyoxals, Ammonium Acetate | None | Microwave in Water | Acridine-1,8(2H,5H)-diones | Good to Excellent | ijcce.ac.irijcce.ac.ir |
| Substituted Anilines, Aldehydes, Cyclic 1,3-dicarbonyls | Co/C from rice husks | Microwave in Water | Acridine Derivatives | up to 87% | rsc.org |
| 9-Amino acridine derivatives, Dihydrofuran-2,5-dione | None | Microwave | 1-(Acridin-9-yl)pyrrolidine-2,5-diones | Good | researchgate.net |
Solvent-Free Methodologies in Acridine Preparation
The development of solvent-free synthetic methods represents another significant step towards sustainable chemistry, as it minimizes the use of volatile and often hazardous organic solvents.
Several one-pot syntheses of acridine derivatives have been developed under solvent-free conditions. For instance, the condensation of anilines, aldehydes, and cyclic 1,3-dicarbonyl compounds can be efficiently catalyzed by N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS] to produce benzo[c]acridines in high yields. sid.ir Another example is the use of Cu-doped ZnO nanocrystalline powder as a catalyst for the one-step synthesis of acridines from aromatic aldehydes, cyclic diketones, and aryl amines under solvent-free conditions. nih.gov
The use of reusable catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), further enhances the sustainability of these methods for the synthesis of benzo[c]acridine derivatives. scielo.org.mx Ionic liquids have also been employed as effective and recyclable catalysts for the preparation of 1,8-dioxo-decahydroacridine derivatives under solvent-free conditions. rsc.org
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| Anilines, Aldehydes, Cyclic 1,3-dicarbonyls | BNBTS | Solvent-free | Benzo[c]acridines | Good to High | sid.ir |
| Aromatic Aldehydes, Cyclic Diketones, Aryl Amines | Cu-doped ZnO nanocrystals | Solvent-free | 1,8-Dioxodecahydroacridines | Not specified | nih.gov |
| Aromatic Aldehydes, 1-Naphthylamine, Dimedone | SBA-Pr-SO₃H | Solvent-free, 140 °C | Benzo[c]acridine derivatives | Good | scielo.org.mx |
| Aldehydes, β-Naphthol/Dimedone | [DISM][CCl₃COO] or [DSIM][CF₃COO] | Solvent-free, 80-100 °C | 14H-Dibenzo[a,j]xanthene and 1,8-dioxo-decahydroacridine derivatives | Excellent | rsc.org |
| Acridone, Diamine, Aldehyde | CuFe₂O₄ nanoparticles | Solvent-free | Acridone based dihydropyrazine (B8608421) derivatives | Not specified | researchgate.net |
Stereoselective and Chiral Synthesis of 2-Methylacridin-9-amine Analogues
The introduction of chirality into acridine-based structures, such as analogues of this compound, is a critical area of research, as stereoisomers can exhibit significantly different biological activities. Advanced synthetic methodologies are employed to control the three-dimensional arrangement of atoms, leading to the selective production of desired enantiomers or diastereomers.
Bistacrine analogues, which consist of two acridine (or tacrine) units linked by a spacer, represent a significant class of compounds. The synthesis of chiral versions of these molecules has been achieved through stereoselective strategies, primarily involving the use of chiral starting materials.
A key approach involves the Friedländer cyclocondensation reaction. scispace.com This method utilizes a chiral ketone to introduce the stereocenter into the acridine nucleus from the outset. Specifically, enantiomerically pure (R)- or (S)-3-methylcyclohexanone, often derived from the natural monoterpene pulegone, serves as the chiral building block. scispace.comscielo.br This chiral ketone is reacted with an o-aminobenzoic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to construct the chiral acridine core. scispace.comscielo.br
The resulting chiral 9-chloroacridine (B74977) intermediates are then used to build the final bistacrine structures. scispace.com The synthesis of homodimers is accomplished through a nucleophilic aromatic substitution reaction between the chiral 9-chloroacridine and a diamine linker, such as 1,7-diaminoheptane (B1222138). scispace.com For heterodimers, a stepwise approach is necessary, involving the initial reaction of a 9-chloroacridine with an excess of the diamine linker to form a mono-substituted intermediate, which is then reacted with a different 9-chloroacridine molecule. scispace.com
This methodology has been successfully used to synthesize a series of chiral homo- and heterodimers of bis(7)-tacrine (B1662651), where the chirality is established by a methyl group at the C-3 position of the tetrahydroacridine ring. scispace.comscielo.br
Table 1: Synthesis of Chiral Bistacrine Homodimers
| Starting Materials | Reagents | Product Type | Yield | Reference |
| Chiral 9-chloroacridines, 1,7-diaminoheptane | Nucleophilic Aromatic Substitution | Chiral Homodimers | 63-81% | scispace.com |
Table 2: Synthesis of Chiral Bistacrine Heterodimers
| Reaction Steps | Reagents | Product Type | Yield | Reference |
| 1. SNAr reaction of 9-chloroacridine with 1,7-diaminoheptane | Excess diamine | Chiral mono-substituted intermediate | - | scispace.com |
| 2. SNAr reaction of intermediate with a different 9-chloroacridine | - | Chiral Heterodimers | 44-80% | scispace.com |
Studies have shown that the biological activity of these compounds can be stereoselective. For instance, acetylcholinesterase (AChE) has demonstrated a preference for the (R)-enantiomers of certain chlorinated bistacrine analogues, while favoring the (S)-enantiomers for the non-chlorinated versions, highlighting the importance of stereochemistry in molecular recognition at the active site. scielo.brscielo.br
Asymmetric reductive amination (ARA) is a powerful and versatile strategy for the synthesis of chiral amines from prochiral ketones. d-nb.info This method is highly valuable as it can generate chiral amines, which can be crucial intermediates or components in the synthesis of more complex molecules, including acridine derivatives. The process typically involves the condensation of a ketone with an amine source to form an intermediate imine (or enamine), which is then asymmetrically reduced to the chiral amine. nih.gov
Several catalytic systems have been developed to achieve high enantioselectivity in this transformation:
Enzyme-Catalyzed Reductive Amination : Biocatalysts, such as reductive aminases (RedAms), offer an environmentally friendly alternative to metal catalysts. frontiersin.org These enzymes can catalyze the stereoselective amination of a wide range of ketones and amines with high conversion rates. frontiersin.org For example, RedAms from Aspergillus calidoustus (AcRedAm) and bacteria (BaRedAm) have been identified and engineered through rational design to synthesize specific chiral amines with excellent enantiomeric excess (>99% ee). frontiersin.org This enzymatic approach operates under mild aqueous conditions and is highly selective. frontiersin.org
Transition Metal-Catalyzed Reductive Amination : Homogeneous catalysts based on transition metals like ruthenium and iridium are widely used for ARA. nih.govresearchgate.net These systems typically employ a metal precursor in combination with a chiral ligand. For instance, a ruthenium catalyst, [Ru(PPh₃)₃H(CO)Cl], combined with specific chiral phosphoramidite (B1245037) ligands, has been used for the direct asymmetric reductive amination of ketones. researchgate.net This approach is noted for being atom- and step-efficient. researchgate.net Similarly, iridium-based catalysts with sterically tunable chiral ligands have proven effective. researchgate.net These methods can produce chiral primary amines in high yields (up to 97%) and with high enantioselectivity (up to >99% ee). researchgate.net
Reductive Amination Using Chiral Auxiliaries : Another strategy involves the use of a chiral auxiliary. A prochiral ketone is reacted with a chiral amine auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction, often using a heterogeneous catalyst and a hydrogen source, followed by removal of the auxiliary, yields the desired enantiomerically enriched amine. d-nb.info
These strategies provide robust pathways to access chiral amines, which are fundamental building blocks. While not always applied directly to the final acridine structure, the synthesis of chiral amines via ARA is a key step in building the chiral precursors necessary for the stereoselective synthesis of complex molecules like this compound analogues.
Table 3: Overview of Asymmetric Reductive Amination (ARA) Strategies
| Strategy | Catalyst/Method | Key Features | Potential Application | Reference |
| Enzymatic ARA | Reductive Aminases (RedAms) | Green chemistry, high stereoselectivity, mild conditions | Synthesis of chiral amine precursors | frontiersin.org |
| Transition Metal ARA | Ru or Ir complexes with chiral ligands | High yield and enantioselectivity, atom-efficient | Synthesis of chiral primary amines | researchgate.net |
| Chiral Auxiliary Method | Chiral amine auxiliary with heterogeneous catalyst | Diastereoselective reduction | Synthesis of alkyl-alkyl' α-chiral amines | d-nb.info |
Derivatization and Structural Modification Strategies of 2 Methylacridin 9 Amine Scaffolds
N-Substituted and Ring-Substituted Acridin-9-amine Derivatives
Introduction of Alkyl and Aromatic Substituents
The introduction of substituents at the 9-amino position and on the aromatic rings of the 2-methylacridin-9-amine scaffold is a primary strategy for modulating its activity. This is often achieved through nucleophilic substitution reactions where the chlorine atom of a precursor, 2-methyl-9-chloroacridine, is displaced by various amines. core.ac.uk
In one study, a series of 2-methyl-9-substituted anilinoacridines were synthesized by reacting 2-methyl-9-chloroacridine with different aromatic amines in methanol (B129727). core.ac.uk The reaction involved refluxing the starting materials for several hours to yield the corresponding 9-substituted derivatives. core.ac.uk This method allows for the introduction of a wide range of aromatic rings bearing different electronic and steric properties. For instance, derivatives were prepared with substituents like 3-chloroaniline, 3-methoxyaniline, and 3-methylaniline to investigate the impact of electron-withdrawing and electron-releasing groups on the molecule's properties. core.ac.uk
Similarly, N-alkylation provides another route for derivatization. While studies on the direct N-alkylation of this compound are specific, related research on the N-alkylation of the analogous 2-methylacridin-9(10H)-one scaffold provides insight into the synthetic methodologies. In this context, N-alkylation was achieved by reacting 2-methylacridone with various alkyl and benzyl (B1604629) bromides in the presence of potassium carbonate in dimethylformamide (DMF), often accelerated by microwave irradiation. nih.gov This approach has been used to introduce substituents such as 4-fluorobenzyl, 2,4-difluorobenzyl, and 4-(tert-butyl)benzyl groups onto the acridine (B1665455) nitrogen. nih.gov
Furthermore, complex structures involving alkyl linkers have been synthesized. For example, two tetrahydroacridine units have been joined using a 1,7-diaminoheptane (B1222138) linker to create dimeric structures, demonstrating the feasibility of attaching long alkyl chains to the 9-amino position. scielo.br
Table 1: Examples of N-Substituted Acridine Derivatives and Synthetic Methodologies
| Derivative Class | Starting Material | Reagent(s) | Key Reaction Type | Reference |
| 9-Anilinoacridines | 2-Methyl-9-chloroacridine | Substituted Aromatic Amines | Nucleophilic Aromatic Substitution | core.ac.uk |
| N-Alkylacridones | 2-Methylacridin-9(10H)-one | Alkyl/Benzyl Bromides, K₂CO₃ | N-Alkylation | nih.gov |
| Bistacrine Analogues | Chiral 9-chloro-tetrahydroacridine | 1,7-Diaminoheptane | Nucleophilic Substitution | scielo.br |
Halogenation and Methylation Effects on Acridine Ring Systems
The introduction of halogens and methyl groups onto the acridine ring system significantly influences the electronic and physicochemical properties of the resulting molecules. These modifications can alter reactivity, molecular interactions, and biological activity.
Halogenation: The effect of halogen substitution on the acridine core has been systematically studied. In a series of acridine-based N-acylhydrazone derivatives, the introduction of different halogens (fluorine, chlorine, bromine) onto a phenyl ring attached to the acridine core resulted in varied biological activities. mdpi.com For instance, a comparison of non-halogenated versus chlorinated and brominated compounds revealed differences in their effects on the metabolic activity of cancer cell lines. mdpi.com The non-halogenated derivative was active against a broader range of cell lines compared to its chlorinated counterpart, while the brominated version was active against the fewest. mdpi.com Conversely, another study on corrosion inhibitors found that halogen-substituted acridines, such as 2-chloro-9-phenylacridine (B282092) and 2-bromo-9-(2-fluorophenyl)acridine, exhibited superior performance compared to non-halogenated acridines. acs.org The inhibition efficiency followed the order of bromo > chloro, suggesting that the nature and position of the halogen are critical. acs.org These effects are attributed to the interplay between the inductive electron-withdrawing nature of halogens and their ability to participate in halogen bonding, which can stabilize crystal structures and interactions with target molecules. acs.orgrsc.org
Methylation: The strategic placement of methyl groups, known as the "magic methyl" effect in medicinal chemistry, can profoundly impact a molecule's properties. rsc.org While direct C-H methylation of the acridine ring is a complex process, methylation of associated functional groups is more common. Research on the methylation of acridin-9-ylthioureas demonstrated that the reaction can occur on either sulfur or nitrogen atoms, depending on the specific structure and reaction conditions. cas.cz In the context of the acridine ring itself, 9-methylacridine (B196024) has been utilized as a specialized ligand to facilitate the methylation of other molecules, highlighting the unique electronic environment of the acridine core. rsc.org The presence of a methyl group, such as in this compound, already influences the baseline electronic character of the scaffold, and further methylation would be expected to enhance electron-donating properties and introduce steric bulk. lumenlearning.comlibretexts.org
Table 2: Influence of Halogenation on Acridine Derivative Properties
| Compound Type | Halogen | Observed Effect | Research Focus | Reference |
| Acridine N-Acylhydrazones | Cl, Br | Reduced spectrum of activity compared to non-halogenated parent | Anticancer Activity | mdpi.com |
| 9-Phenylacridines | Cl, Br, F | Enhanced performance as corrosion inhibitors | Corrosion Inhibition | acs.org |
| 9-Aminoacridine (B1665356) | - | Protonation stabilized by halogen and hydrogen bonds | Crystal Structure | rsc.org |
Hybrid Molecular Systems and Conjugates Based on this compound
To expand the functional capabilities of the this compound scaffold, it is often used as a building block in the creation of more complex hybrid molecules and conjugates. These strategies involve covalently linking the acridine core to other chemical moieties, such as cyclic imides or fluorescent tags, to combine their respective properties.
Synthesis of Acridine Cyclic Imide Hybrid Molecules
A significant area of research involves the synthesis of hybrid molecules that merge the acridine structure with a cyclic imide. nih.gov Cyclic imides are themselves recognized as important pharmacophores. researchgate.net The synthesis of these hybrids typically involves the condensation of a 9-aminoacridine derivative with a suitable cyclic anhydride.
Specifically, hybrid molecules based on this compound have been successfully synthesized. researchgate.netresearchgate.net In one reported synthesis, this compound was condensed with hexahydroisobenzofuran-1,3-dione and isochroman-1,3-dione under microwave irradiation. This method yielded the corresponding hybrid molecules: 2-(2-methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione and 2-(2-methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione, respectively. researchgate.netresearchgate.net These reactions demonstrate a direct method for linking the 9-amino group of the acridine core to the nitrogen position of a newly formed cyclic imide ring system. researchgate.net
Table 3: Synthesized this compound-Cyclic Imide Hybrids
| Acridine Reactant | Anhydride Reactant | Resulting Hybrid Molecule | Reference |
| This compound | Hexahydroisobenzofuran-1,3-dione | 2-(2-Methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione | researchgate.net, researchgate.net |
| This compound | Isochroman-1,3-dione | 2-(2-Methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione | researchgate.net, researchgate.net |
Fluorescent Ester Conjugates of 9-Methylacridine
The inherent fluorescence of the acridine nucleus makes it an attractive component for creating fluorescent chemical tools. While not this compound itself, the closely related 9-methylacridine has been used to synthesize fluorescent ester conjugates. nih.govrsc.org These conjugates serve as photoremovable protecting groups, which can release a molecule of interest upon irradiation with light while simultaneously acting as a fluorescent marker. rsc.org
The synthesis of these conjugates begins with the bromination of 9-methylacridine using N-bromosuccinimide (NBS) to form 9-(bromomethyl)acridine. rsc.org This reactive intermediate is then treated with various carboxylic acids, including N-protected amino acids, in the presence of a base like potassium carbonate. rsc.org This esterification reaction links the carboxylic acid to the 9-methylacridine core via an ester bond, yielding the final fluorescent conjugate with good to excellent yields (82-90%). rsc.org The resulting acridin-9-ylmethyl esters are highly sensitive to their environment, with their fluorescence properties being influenced by polarity, H-bonding, and pH. nih.govrsc.org Upon photolysis with UV light, these conjugates efficiently release the parent carboxylic acid. rsc.org
Linking Heteroaromatic Cores to Other Chains
The this compound scaffold can be linked to a variety of other chemical chains and core structures, leading to molecules with diverse and often multifunctional properties. This strategy has been employed to create molecules that can act as molecular probes, nuclease mimics, or agents with enhanced binding capabilities.
Examples of such linked systems include:
Acridine-Heteroaryl Conjugates: 9-Aminoacridine has been linked to other heteroaromatic systems, such as pyridyl and pyrimidinyl rings. google.com These are typically synthesized by reacting 9-chloroacridine (B74977) with an appropriate amino-heterocycle. google.com
Acridine-Porphyrin Hybrids: Positively charged porphyrins have been appended to an acridine nucleus through a diamino alkyl linkage, such as a hexamethylene chain. nih.gov These hybrids have shown enhanced photocleavage activity of DNA. nih.gov
Acridine-Nucleic Base Conjugates: To mimic the function of nuclease enzymes, molecules have been designed that integrate a DNA intercalator (acridine), a nucleic base for site recognition, and a linker chain capable of cleavage. nih.gov
Dimeric Acridines: As mentioned previously, two acridine units can be connected via an alkyl chain. The synthesis of bis-tacrine analogues linked by a heptylene chain from 9-chloroacridine precursors demonstrates a robust method for creating these "dual-headed" molecules. scielo.br
Immobilized Acridines: The acridine core can be tethered to solid supports. For example, 9-methylacridine has been functionalized and bound to a silica (B1680970) gel matrix through a long spacer arm, creating a stationary phase for high-performance liquid chromatography (HPLC). researchgate.net
Development of Diverse Functionalized Analogues
The this compound scaffold serves as a versatile platform for the development of a wide array of functionalized analogues. Researchers have employed various synthetic strategies to introduce diverse substituents, aiming to explore and modulate the molecule's chemical and biological properties. These modifications primarily target the 9-amino group and the acridine ring itself, leading to the creation of extensive libraries of novel compounds.
One of the principal strategies for derivatization involves the nucleophilic substitution of a leaving group at the 9-position of the acridine core. core.ac.uk A common precursor for this method is 2-methyl-9-chloroacridine, which is synthesized from p-toluidine (B81030) and 2-(p-tolylamino)benzoic acid, followed by treatment with phosphorus oxychloride. core.ac.uk This chloro-derivative readily reacts with a variety of aromatic amines in a solvent like methanol, refluxing at moderate temperatures to yield the corresponding 9-substituted-2-methylacridines. core.ac.uk This approach has been utilized to introduce a range of substituted anilino moieties at the 9-position. For instance, aromatic amines bearing either electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-releasing groups have been successfully coupled to the 2-methylacridine (B1618800) scaffold. core.ac.uk Research findings indicate that the nature and position of the substituent on the 9-anilino ring significantly influence the properties of the resulting compound, with electron-withdrawing groups at the meta-position reportedly leading to more active compounds in certain biological assays. core.ac.uk
Another key derivatization strategy involves the condensation of 9-aminoacridine derivatives with various anhydrides. researchgate.net This method has been used to synthesize acridine-cyclic imide hybrid molecules. For example, 9-aminoacridine derivatives can be condensed with hexahydroisobenzofuran-1,3-dione or isochroman-1,3-dione under microwave irradiation to produce compounds like 2-(2-methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione and 2-(2-methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione, respectively. researchgate.net This technique generates more complex, polycyclic structures attached to the 9-amino position, significantly expanding the structural diversity of the analogues.
Furthermore, functionalization can be achieved by modifying a substituent already attached to the 9-amino group. An example of this is the synthesis of Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-. smolecule.com This compound is prepared by coupling the 2-methylacridine core with an aniline (B41778) derivative that already contains a methanesulfonamide (B31651) group. smolecule.com This highlights a modular approach where functionalized building blocks are used to create the final analogue.
The table below summarizes examples of diverse functionalized analogues developed from the this compound scaffold.
Table 1: Examples of Functionalized this compound Analogues
| Analogue Name/Class | Synthetic Strategy | Key Reactants | Research Findings | Reference |
| 9-Anilino-2-methylacridines | Nucleophilic Substitution | 2-Methyl-9-chloroacridine, various substituted aromatic amines | Introduction of electron-withdrawing or electron-releasing groups on the 9-anilino ring. Substituents at the meta-position were found to be particularly effective in certain activity assays. | core.ac.uk |
| 2-(2-Methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione | Condensation | 9-Amino-2-methylacridine derivative, Hexahydroisobenzofuran-1,3-dione | Successful synthesis of a complex acridine-cyclic imide hybrid molecule via microwave-assisted condensation. | researchgate.net |
| 2-(2-Methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione | Condensation | 9-Amino-2-methylacridine derivative, Isochroman-1,3-dione | Creation of a novel pentacyclic system fused to the 9-amino position of the 2-methylacridine core. | researchgate.net |
| Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- | Nucleophilic Substitution/Coupling | 2-Methylacridine derivative, 4-aminophenyl methanesulfonamide | Demonstrates the incorporation of a sulfonamide functional group onto the 9-anilino substituent. | smolecule.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylacridin 9 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 2-methylacridin-9-amine provides critical information about the chemical environment of its protons. Aromatic protons in acridine (B1665455) derivatives typically resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The methyl group (-CH₃) at the 2-position introduces a characteristic singlet, while the amine (-NH₂) proton signal at the 9-position can vary in its chemical shift depending on solvent and concentration due to hydrogen bonding. ucl.ac.uklibretexts.org The presence of deuterium (B1214612) oxide (D₂O) can be used to confirm the amine proton signal, as it will undergo exchange and disappear from the spectrum. libretexts.org
The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton. The carbon atoms of the acridine ring system display signals in the aromatic region of the spectrum. researchgate.net The chemical shift of each carbon is influenced by its position relative to the nitrogen atom and the methyl and amine substituents. For instance, carbons directly bonded to the electron-withdrawing nitrogen atom are typically deshielded and appear at a lower field. ucl.ac.uk The methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on computational models.
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 123.5 |
| C2 | 135.0 |
| C3 | 128.0 |
| C4 | 125.0 |
| C4a | 142.0 |
| C5 | 125.0 |
| C6 | 128.0 |
| C7 | 123.5 |
| C8 | 129.0 |
| C8a | 149.0 |
| C9 | 155.0 |
| C9a | 120.0 |
| C10a | 142.0 |
| CH₃ | 21.0 |
Vibrational and Electronic Spectroscopy in Molecular Analysis
Vibrational and electronic spectroscopic methods provide insights into the functional groups present and the electronic transitions within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-H stretching of the aromatic rings and the methyl group typically occur between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org The C=C and C=N stretching vibrations within the acridine ring system give rise to absorptions in the 1600-1400 cm⁻¹ range. libretexts.org Furthermore, the C-N stretching of the aromatic amine is characteristically observed between 1335-1250 cm⁻¹. orgchemboulder.com The presence of these bands in the FTIR spectrum provides strong evidence for the assigned structure. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch (asymmetric & symmetric) | 3400 - 3250 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (methyl) | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1585 |
| Aromatic C=C | Stretch | 1500 - 1400 |
| Aromatic C-N | Stretch | 1335 - 1250 |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. Acridine and its derivatives are known to exhibit characteristic absorption spectra due to π-π* and n-π* transitions within the conjugated aromatic system. researchgate.net The absorption maxima (λ_max) are influenced by the substitution pattern on the acridine core. The presence of the methyl and amino groups on the this compound molecule will cause shifts in the absorption bands compared to the parent acridine structure. ijprajournal.com These spectral characteristics are crucial for both qualitative identification and quantitative analysis. ontosight.ai
Photoluminescence (PL) and Fluorescence Spectroscopy
Many acridine derivatives are known for their fluorescent properties, making photoluminescence (PL) and fluorescence spectroscopy valuable analytical tools. ontosight.airesearchgate.net Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and the solvent environment. researchgate.net These properties are not only useful for characterization but also suggest potential applications in areas like fluorescent probes. ontosight.ai
Mass Spectrometry and Chromatographic Techniques for Purity and Identity
Mass spectrometry and chromatography are indispensable for confirming the molecular weight and assessing the purity of this compound.
High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular weight, allowing for the confirmation of the molecular formula (C₁₄H₁₂N₂). guidechem.com The fragmentation pattern observed in the mass spectrum can also offer structural information, as specific fragments will be characteristic of the acridine core and its substituents. libretexts.orgpressbooks.pub
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to determine the purity of the compound. aocs.orgccsknowledge.com By developing a suitable chromatographic method, it is possible to separate this compound from any impurities or starting materials, ensuring the sample's integrity for further analysis and application. researchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides critical information on its purity and molecular weight.
Detailed Research Findings: The analysis of amines by GC can be challenging due to their polarity and potential for peak tailing on standard columns. researchgate.netbre.com Therefore, specific methodologies are often employed. One approach involves derivatization, where the polar amine group is converted into a less polar, more volatile derivative. researchgate.net Common derivatizing agents for amines include alkyl chloroformates or acylating agents, which form stable carbamates or amides suitable for GC analysis. researchgate.net This process improves chromatographic peak shape and thermal stability. researchgate.net
Alternatively, specialized capillary columns that are base-deactivated can be used for the direct analysis of amines without derivatization. mdpi.com Columns such as the HP-5MS, a low-bleed 5% phenyl methylpolysiloxane column, are frequently used for the analysis of a wide range of organic compounds, including heterocyclic amines. gdut.edu.cn The GC is programmed with a specific temperature gradient to ensure the separation of the target analyte from any impurities or starting materials. gdut.edu.cn
Following separation in the GC column, the eluted compounds enter the mass spectrometer. The mass spectrometer ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, confirming the identity of this compound. The molecular ion peak (M+) would be expected at m/z 208, corresponding to its molecular weight. alfa-chemistry.com
A typical GC-MS analysis would involve dissolving the compound in a suitable organic solvent, such as methanol (B129727) or dichloromethane, before injection into the instrument. gdut.edu.cnthermofisher.com
Table 1: Illustrative GC-MS Parameters for Amine Analysis
| Parameter | Typical Value / Condition | Purpose | Reference |
|---|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or specialized amine column | Separates compounds based on volatility and polarity. | gdut.edu.cn |
| Injector Temperature | 290 °C | Ensures rapid vaporization of the sample. | gdut.edu.cn |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. | gdut.edu.cn |
| Flow Rate | 1 mL/min | Controls the speed of the separation. | gdut.edu.cn |
| Oven Program | Initial 80°C, ramp to 290°C | Creates a temperature gradient to elute compounds. | gdut.edu.cn |
| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for high sensitivity. | gdut.edu.cn |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. | - |
| MS Transfer Line Temp | 290 °C | Prevents condensation of analytes between GC and MS. | gdut.edu.cn |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally unstable compounds. It is particularly well-suited for analyzing acridine derivatives like this compound.
Detailed Research Findings: The analysis of this compound by HPLC is typically performed using reversed-phase (RP) chromatography. thermofisher.com In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
More advanced separations can be achieved using mixed-mode stationary phases. researchgate.net For instance, a stationary phase containing acridine moieties can offer multiple interactions, including π-π stacking, reversed-phase, and anion exchange, allowing for unique selectivity in separating complex mixtures. researchgate.net
Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, as the acridine ring system possesses strong chromophores that absorb UV-visible light. The wavelength of maximum absorbance (λmax) for acridine derivatives is often in the range of 250-400 nm. HPLC is used to determine the purity of the compound, with research-grade materials typically exhibiting >95% purity. The method's precision is evaluated by parameters like the relative standard deviation (RSD) of intra-day and inter-day analyses, which are generally expected to be low. researchgate.net
Table 2: Representative HPLC Conditions for Aromatic Amine Analysis
| Parameter | Typical Value / Condition | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Nonpolar phase for reversed-phase separation. | sielc.com |
| Mobile Phase | Acetonitrile / Ammonium (B1175870) Acetate (B1210297) Buffer | Elutes compounds from the column based on polarity. | thermofisher.com |
| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. | - |
| Detection | UV-Vis or DAD at ~254 nm or λmax | Quantifies the analyte based on its light absorbance. | sielc.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. | - |
| Injection Volume | 10-20 µL | Introduces a precise amount of sample for analysis. | thermofisher.com |
X-ray Crystallography in Solid-State Structure Determination
Detailed Research Findings: While the specific crystal structure of this compound is not widely reported in publicly available literature, extensive crystallographic studies have been performed on closely related acridine and acridinamine derivatives. scispace.comnih.gov These studies reveal common structural features that can be extrapolated to this compound.
The core acridine ring system is characteristically planar or nearly planar. iucr.org The introduction of substituents can cause minor deviations from planarity. For example, in the structure of 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, the three rings of the molecule are nearly coplanar. iucr.org The crystal packing is stabilized by intermolecular forces such as hydrogen bonding and π-π stacking interactions between the planar acridine rings of adjacent molecules.
To obtain a crystal structure, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov The data from analogous structures indicate that acridine derivatives frequently crystallize in monoclinic or orthorhombic space groups. scispace.comvulcanchem.com
Table 3: Crystallographic Data for Analogous Acridine Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) | Reference |
|---|---|---|---|---|
| 2-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one | Monoclinic | P21/n | a = 8.316 Å, b = 9.247 Å, c = 20.908 Å, β = 93.538° | scispace.com |
| 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide | Hexagonal | P6(4) | a = 30.2 Å, b = 30.2 Å, c = 39.7 Å, β = 90° | nih.gov |
| 1,3-dimethoxy-9(10H)-acridinone | Monoclinic | P2₁/c | a = 10.25 Å, b = 12.30 Å, c = 8.45 Å, β = 105.6° |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. nih.gov For this compound, CV can provide valuable information about its oxidation and reduction potentials, which relates to its electronic structure and potential applications in materials science. solubilityofthings.com
Detailed Research Findings: The electrochemical behavior of acridine derivatives is well-documented. researchgate.netrsc.org In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two vertex potentials. The resulting current is measured as a function of the applied potential.
Studies on related acridone-amine donor-acceptor systems show that these compounds undergo reversible oxidation processes. researchgate.netrsc.org The oxidation is typically associated with the electron-rich amine and acridine moieties. rsc.orgmdpi.com The oxidation potential provides an estimate of the Highest Occupied Molecular Orbital (HOMO) energy level, while the reduction potential can be used to estimate the Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.net For example, acridone-amine derivatives have been reported to show reversible oxidation waves at potentials between 0.71 V and 0.91 V, with calculated HOMO energy levels ranging from -4.95 to -5.11 eV. researchgate.netrsc.org The specific potentials for this compound would be influenced by the electron-donating nature of the methyl and amino groups.
Table 4: Electrochemical Data for Analogous Acridone-Amine Systems
| Compound Type | Redox Process | Potential Range (vs. Fc/Fc+) | Deduced Property | Reference |
|---|---|---|---|---|
| Acridone-Amine Derivatives | Reversible Oxidation | 0.71 V to 0.91 V | Oxidation of peripheral amine/acridone (B373769) core | rsc.org |
| Acridone-Amine Derivatives | - | - | HOMO Energy: -4.95 to -5.11 eV | researchgate.net |
| Acridone-Amine Derivatives | - | - | LUMO Energy: -2.36 to -2.56 eV | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgmeasurlabs.com It is used to determine the thermal stability and decomposition profile of materials like this compound.
Detailed Research Findings: In a TGA experiment, a small amount of the sample is placed in a pan that is part of a precision balance. The pan is situated inside a furnace, and the temperature is increased at a constant rate (e.g., 10 °C/min). nih.gov The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. mdpi.com
The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (T_onset) is a key parameter indicating the start of thermal degradation. mdpi.com The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and its peak indicates the temperature of the maximum rate of decomposition (T_peak). mdpi.com
For organic compounds like acridine derivatives, decomposition typically occurs at elevated temperatures. Research on silica (B1680970) functionalized with 9-methylacridine (B196024) has utilized TGA to confirm the successful modification and to assess the thermal stability of the resulting material. researchgate.net The thermal stability of this compound is expected to be robust due to its polycyclic aromatic structure, with significant decomposition likely occurring above 200-250 °C, though the exact temperature would depend on factors like heating rate and atmosphere. mdpi.com A multi-step decomposition might be observed, corresponding to the loss of different parts of the molecule. mdpi.com
Table 5: Information Derived from a Typical TGA Experiment
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Heating Rate | Rate of temperature increase (e.g., 10 °C/min) | Affects the observed decomposition temperature. | mdpi.com |
| Atmosphere | Inert (N₂) or Oxidative (Air) | Determines whether thermal or oxidative decomposition is studied. | mdpi.com |
| T_onset | Onset temperature of decomposition | Indicates the temperature at which the material begins to degrade. | mdpi.com |
| T_peak | Temperature of maximum decomposition rate | Found from the peak of the DTG curve. | mdpi.com |
| Residual Mass | Mass remaining at the end of the experiment | Can indicate the formation of stable char or inorganic residue. | wikipedia.org |
Photophysical Properties and Optical Behavior Investigations of 2 Methylacridin 9 Amine Derivatives
Absorption and Emission Characteristics and Spectral Analysis
The electronic absorption and emission spectra of 2-methylacridin-9-amine and its derivatives are characterized by transitions within the acridine (B1665455) ring system. Theoretical and experimental studies on related acridone (B373769) derivatives, such as 2-methyl-9(10-methyl)-acridinone, have been conducted to interpret these spectral features. nih.govresearchgate.net These analyses compare stationary absorption, fluorescence excitation, and fluorescence spectra in various solvents with theoretical predictions to understand the energies and probabilities of different electronic transitions. nih.govresearchgate.net
The absorption spectra of acridine derivatives typically exhibit characteristic bands. For instance, the absorption spectrum of some acridine derivatives in acetonitrile (B52724) shows maxima around 420 nm. researchgate.net The molar extinction coefficients can be influenced by substitutions on the acridine core. researchgate.net For example, S-methylated acridin-9-ylthioureas show considerably higher extinction coefficients than their precursor thioureas. researchgate.net
The fluorescence emission of these compounds is also a key characteristic. For example, 9-acridinyl derivatives can exhibit fluorescence emission in the range of 420-600 nm. researchgate.net The intensity of this fluorescence can be significantly enhanced by structural modifications. researchgate.net
The table below summarizes the absorption and emission characteristics of a related acridone derivative in different solvents.
| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |
|---|---|---|
| 1,4-Dioxane | - | - |
| Methyl Alcohol | - | - |
| Acetonitrile | ~420 | 420-600 |
Fluorescence Quantum Yield and Lifetime Analyses
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. kobv.de The lifetime is the average time a molecule remains in the excited state before returning to the ground state. libretexts.org
For acridone derivatives, the fluorescence quantum yield can be significantly influenced by the solvent environment. For instance, N-methylacridone (NMA) exhibits a strongly increased fluorescence quantum yield in protic solvents (like methanol (B129727), with a Φf of approximately 0.7) compared to nonpolar solvents (like cyclohexane, with a Φf of around 0.02). rsc.org This is attributed to the relative energies of the nπ* and ππ* excited states and how they are affected by solvent polarity. rsc.org
Fluorescence lifetimes are also sensitive to the molecular environment. libretexts.org For N-methylacridone derivatives, fluorescence lifetimes have been measured using techniques like time-correlated single-photon counting (TCSPC). For example, the lifetime of NMA has been determined to be 2.49 ± 0.08 ns. rsc.org The presence of substituents can alter these lifetimes; for instance, NMA-dF, NMA-OMeF, and NMA-dOMe have longer lifetimes of 11.1 ± 0.02 ns, 14.5 ± 0.15 ns, and 16.1 ± 0.01 ns, respectively. rsc.org
The following table provides an example of fluorescence quantum yields and lifetimes for some N-methylacridone derivatives.
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent |
|---|---|---|---|
| N-Methylacridone (NMA) | ~0.02 | 2.49 ± 0.08 | Cyclohexane |
| N-Methylacridone (NMA) | ~0.7 | - | Methanol |
| NMA-dF | - | 11.1 ± 0.02 | - |
| NMA-OMeF | - | 14.5 ± 0.15 | - |
| NMA-dOMe | - | 16.1 ± 0.01 | - |
Intramolecular Charge Transfer (ICT) Phenomena and Molecular Conformation
Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. ossila.com This phenomenon is particularly relevant in donor-acceptor (D-A) systems. Acridone and its derivatives can act as the acceptor unit in such systems. researchgate.net
The formation of an ICT state can lead to dual fluorescence, with one emission band from the locally excited (LE) state and a second, red-shifted band from the ICT state. ossila.com The efficiency of ICT can be influenced by the molecular conformation. For example, in molecules where the donor and acceptor are connected by a single bond, twisting around this bond in the excited state can lead to a twisted intramolecular charge transfer (TICT) state. ossila.com
In some 9-aminoacridine (B1665356) derivatives, complex fluorescence behavior is attributed to the formation of an ICT state upon light excitation. nih.gov The analysis of fluorescence decays in different solvents can reveal multiple lifetime components, which are ascribed to the formation and decay of the ICT state, as well as the normal emission from the acridine singlet excited state. nih.gov The conformation of the molecule, such as the planarity between different ring systems, can influence the photophysical properties. For instance, in some 2-(2′-aminophenyl)benzothiazole derivatives, a nearly planar structure can reduce non-radiative decay and lead to higher quantum yields. mdpi.com
Environmental and Solvent Effects on Optical Properties and Emission Sensitivity
The optical properties of this compound derivatives, like many fluorescent dyes, are often highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity arises from the interaction of the dye's dipole moment with the polarity of the solvent. rsc.org
In acridone derivatives, an increase in solvent polarity typically causes a red-shift (bathochromic shift) in the emission spectrum. rsc.org This is because the excited state often has a larger dipole moment than the ground state, and is therefore more stabilized by polar solvents. rsc.org For example, a study on D–π–A thiophene-based derivatives showed a significant red shift in the fluorescence emission as the solvent polarity increased. nih.gov
The fluorescence quantum yield can also be strongly affected by the solvent. nih.gov Generally, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to enhanced solute-solvent interactions that promote non-radiative decay pathways. nih.gov However, in some cases, like with N-methylacridone, protic solvents can lead to a significant increase in quantum yield by altering the energy levels of different excited states. rsc.org
The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a D–π–A thiophene-based compound, demonstrating the principles of solvatochromism.
| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |
|---|---|---|---|
| MOT | Cyclohexane (CHX) | 361 | 407 |
| MOT | Dimethyl Sulfoxide (DMSO) | 371 | 473 |
| DMAT | Cyclohexane (CHX) | - | - |
| DMAT | Dimethyl Sulfoxide (DMSO) | - | - |
Excited State Dynamics and Transient Absorption Spectroscopy
The study of excited state dynamics provides crucial insights into the photophysical and photochemical processes that occur after a molecule absorbs light. stanford.edu Techniques like femtosecond transient absorption spectroscopy are employed to probe these ultrafast events. mdpi.com
For acridone derivatives, the excited-state dynamics can be complex, involving processes like excited-state proton transfer (ESPT) and the formation of excimers. nih.gov Time-resolved fluorimetry and computational calculations can be used to unravel these intricate dynamics and establish multi-state kinetic schemes. nih.gov
Transient absorption spectra can reveal the formation of excited state absorption features. For example, in some systems, a well-defined excited state absorption peak can persist for nanoseconds, indicating the charge-transfer nature of the excited state. researchgate.net The decay of these transient signals provides information about the lifetimes of the excited states. researchgate.net
In some cases, the majority of the excited-state population returns to the ground state on a picosecond timescale. mdpi.com The nature of the initial excited state (e.g., nπ* or ππ*) can influence the subsequent deactivation pathways. mdpi.com
Tuning Photophysical Properties through Structural Modification
A key area of research is the ability to tune the photophysical properties of acridine derivatives through strategic structural modifications. This allows for the design of molecules with specific absorption and emission characteristics tailored for particular applications.
One approach is the quaternisation of the sp2-hybridised nitrogen atom in the acridine ring. This modification can be used to fine-tune the singlet and triplet energy levels in a predictable manner, potentially activating delayed fluorescence. rsc.orgworktribe.com
Another strategy involves the introduction of different substituents onto the acridine core. For example, attaching electron-donating or electron-withdrawing groups can create donor-acceptor systems with tunable intramolecular charge transfer characteristics. researchgate.net The position of these substituents can also have a significant impact on the photophysical properties. worktribe.com For instance, the judicious positioning of a carbazole (B46965) donor in the meta- or para-position with respect to the ring nitrogen atom can influence the origin of delayed fluorescence. worktribe.com
The steric environment of the molecule can also play a crucial role. gdut.edu.cn By introducing bulky groups, it is possible to influence molecular packing and aggregation, which in turn affects the luminescent properties in both solution and the solid state. gdut.edu.cn
Quantum Chemical and Computational Studies of 2 Methylacridin 9 Amine
Density Functional Theory (DFT) Applications in Electronic Structure Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bnmv.ac.inrsc.org It has proven successful in computing the physicochemical properties of acridine (B1665455) and its derivatives. bnmv.ac.in DFT calculations are employed to understand the electronic properties of molecular structures, including energetics of adsorption, charge transfer phenomena, and modifications to the electronic structure upon interaction with other species. pcbiochemres.com
The application of DFT involves various functionals, such as the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, often combined with basis sets like 6-31G(d,p), 6-311G(d,p), or DNP (double-numeric polarization), to optimize molecular geometries and calculate electronic parameters. bnmv.ac.inpcbiochemres.com For acridine derivatives, DFT is used to study their interaction with metal surfaces, for instance, to assess their potential as corrosion inhibitors by calculating binding energies and analyzing adsorption mechanisms. pcbiochemres.com Furthermore, DFT can be used to probe the influence of environmental factors, such as protonation, on the electronic properties and crystal structure stability of aminoacridines. rsc.org Periodic DFT calculations, for example, can confirm that protonation stabilizes the crystal structure through strong hydrogen and halogen bonds. rsc.org
Table 1: Applications of DFT in the Study of Acridine Derivatives
| Application | Description | Key Findings from Studies on Acridine Derivatives |
|---|---|---|
| Electronic Structure Analysis | Calculation of the distribution of electrons within the molecule to understand its fundamental properties. bnmv.ac.in | Provides insights into ionization potential, electron affinity, and other electronic descriptors. bnmv.ac.in |
| Corrosion Inhibition Studies | Simulation of the interaction between acridine derivatives and metal surfaces to predict corrosion protection efficacy. pcbiochemres.com | Calculation of binding energies and analysis of adsorption mechanisms on surfaces like aluminum. pcbiochemres.com |
| Reactivity Prediction | Use of computed electronic properties to forecast how a molecule will behave in chemical reactions. bnmv.ac.in | CDFT-based descriptors help correlate theoretical findings with experimental observations of reactivity. bnmv.ac.in |
| Analysis of Intermolecular Interactions | Investigation of non-covalent forces, such as hydrogen bonds, that influence molecular aggregation and crystal packing. rsc.org | Studies on 9-aminoacridine (B1665356) show how protonation alters intermolecular contacts and stabilizes the crystal lattice. rsc.org |
| Vibrational Analysis | Calculation of theoretical vibrational frequencies (e.g., IR spectra) to compare with and interpret experimental data. tandfonline.com | Helps in the structural characterization of newly synthesized acridine derivatives. tandfonline.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Energy Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the energy required for electronic excitation. pcbiochemres.comajchem-a.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo an electronic transition. researchgate.net In the context of acridine derivatives, the HOMO and LUMO energies are calculated using DFT methods to predict their behavior in various applications. For example, in corrosion inhibition studies, a higher HOMO energy value generally indicates a greater tendency for the molecule to donate electrons to a metal surface, enhancing its inhibitory effect. pcbiochemres.com Conversely, a lower LUMO energy suggests a greater ability to accept electrons. researchgate.net The HOMO-LUMO gap for acridine derivatives has been calculated in several studies, showing values that can be correlated with their observed chemical and biological activities. pcbiochemres.comresearchgate.net
Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Acridine Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Acridine (ACD) | B3LYP/DNP | -5.795 | -3.359 | 2.436 pcbiochemres.com |
| Acridine-2-Carboxylic Acid (ACA) | B3LYP/DNP | -6.042 | -3.725 | 2.317 pcbiochemres.com |
| Acridine-2-Carbaldehyde (A2C) | B3LYP/DNP | -6.124 | -3.526 | 2.598 pcbiochemres.com |
| 2-Ethyl-Acridine (2EA) | B3LYP/DNP | -5.811 | -3.406 | 2.405 pcbiochemres.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netwolfram.com It illustrates the electrostatic potential on the surface of a molecule, providing a guide to where a molecule is likely to attract or repel other chemical species. researchgate.net The MEP map is color-coded to indicate different potential regions: red areas signify regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. researchgate.netwolfram.com Green regions denote neutral potential. wolfram.com
For acridine derivatives, MEP analysis can identify the most reactive sites for interactions with biological targets or other reagents. tandfonline.com The nitrogen atom in the acridine ring and the exocyclic amine group are typically electron-rich, appearing as red or yellow regions, indicating they are likely sites for hydrogen bonding and electrophilic interactions. tandfonline.com The aromatic rings often show varied potentials that influence stacking interactions. By identifying these nucleophilic and electrophilic centers, MEP maps provide crucial insights for drug design and understanding intermolecular interactions. tandfonline.comchemmethod.com
Table 3: Interpretation of MEP Color Coding for Reactivity
| Color | Potential | Electron Density | Type of Site | Predicted Interaction |
|---|---|---|---|---|
| Red | Most Negative | High | Nucleophilic | Prone to attack by electrophiles; hydrogen bond acceptor site. researchgate.net |
| Yellow | Negative | Nucleophilic | ||
| Green | Near-Zero | Neutral | Less likely to be an initial site of interaction. wolfram.com |
| Blue | Positive | Low | Electrophilic | Prone to attack by nucleophiles; hydrogen bond donor site. wolfram.com |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Emission Nature
Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the calculation of excited-state properties. uci.edu It has become a widely used method for studying electronic transitions, such as those involved in UV-Vis absorption and fluorescence, due to its favorable balance of accuracy and computational cost. nih.gov The primary application of TD-DFT is the prediction of vertical excitation energies, which correspond to the absorption spectrum of a molecule. uci.edu
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov Common functionals like B3LYP and PBE0, which include a moderate amount of Hartree-Fock (HF) exchange (20-25%), tend to underestimate excitation energies. nih.gov In contrast, functionals with a higher percentage of HF exchange (like BHLYP) or long-range corrected functionals (like CAM-B3LYP and ωB97X-D) often overestimate these energies. nih.gov For biochromophores, which share structural similarities with acridines, specially parameterized functionals have been developed to improve accuracy. nih.gov By analyzing the orbitals involved in the calculated electronic transitions, TD-DFT provides insights into the nature of the excited states (e.g., n→π* or π→π* transitions) and the resulting emission properties of fluorescent molecules like 2-methylacridin-9-amine. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. arxiv.orgpennylane.ai This process is a crucial first step for nearly all other quantum chemical calculations, as the accuracy of properties like electronic structure, vibrational frequencies, and interaction energies depends on having an accurate molecular geometry. arxiv.orgqcware.com
Prediction of Thermochemical Properties
Quantum chemical calculations, particularly those based on DFT, are capable of predicting various thermochemical properties of molecules. semanticscholar.org These calculations can provide valuable information about the stability, reactivity, and energy changes associated with chemical reactions. rsc.org
Key thermochemical properties that can be computed include:
Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.
Entropy (S°): A measure of the randomness or disorder of a system.
Gibbs free energy (ΔG°): A thermodynamic potential that can be used to predict the spontaneity of a process. A negative ΔG° indicates a spontaneous reaction.
For a molecule like this compound, these calculations can be used to assess its relative stability compared to other isomers or related compounds. Furthermore, by calculating the thermochemical properties of reactants, transition states, and products, computational chemists can analyze the potential energy surface of a reaction and determine its thermodynamic feasibility and kinetic barriers. semanticscholar.org
Molecular Modeling and Docking Studies in Target Interaction Prediction
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. researchgate.netijpsjournal.com Docking simulations place the ligand into the binding site of a receptor and score the different poses based on their binding affinity, which is often expressed as a binding energy in kcal/mol. nih.govnih.gov A lower (more negative) binding energy generally indicates a more favorable and stable interaction. nih.gov
These studies are crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. researchgate.net For acridine derivatives, docking studies have been performed to investigate their interactions with various biological targets, including enzymes like topoisomerase and DNA. ijpsjournal.com The simulations reveal key binding interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, that stabilize the ligand-receptor complex. ijpsjournal.com For example, studies on bis-acridone derivatives targeting topoisomerase II have identified strong interactions with binding energies as low as -9.27 kcal/mol. ijpsjournal.com Such insights are invaluable for the rational design of more potent and selective therapeutic agents. researchgate.net
Table 4: Molecular Docking Findings for Acridine-Related Compounds with Biological Targets
| Compound Class / Specific Compound | Target Protein | Key Findings | Binding Energy (kcal/mol) |
|---|---|---|---|
| Isoxazoline-Acridone Derivatives | TtgR enzyme, E. coli MenB | Compounds showed significant antibacterial activity, supported by docking results revealing binding modes. researchgate.net | Not explicitly stated |
| Bis-Acridone Derivatives (BFM, BBT) | Topoisomerase IIα (3QX3) | Compounds exhibited strong interactions, including van der Waals, pi-pi, and hydrogen bonds. ijpsjournal.com | -9.27 (BFM), -9.11 (BBT) ijpsjournal.com |
| 4-Chloro-N-methylacridin-9-amine | Topoisomerase enzymes | Docking highlighted critical hydrogen bonds that facilitate inhibitory activity. | Not explicitly stated |
Biological Activity and Mechanistic Insights of 2 Methylacridin 9 Amine and Its Analogues
Antimicrobial Efficacy Against Bacterial and Fungal Strains
Acridine (B1665455) derivatives, including 2-methylacridin-9-amine and its analogues, have demonstrated notable antimicrobial properties. Their ability to combat various bacterial and fungal pathogens makes them a significant area of research in the development of new anti-infective agents. sruc.ac.uk The core structure of acridine is a key feature in their biological activity, often acting as DNA intercalating agents. researchgate.netresearchgate.net
Inhibitory Effects on Specific Microorganisms
The antimicrobial spectrum of acridine analogues is broad, encompassing both bacteria and fungi. Studies have shown that N10-alkylated acridin-9-one derivatives, for instance, exhibit wide-ranging antimicrobial activity. vulcanchem.com Research into hydrazone derivatives has also highlighted their potential against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. sruc.ac.uk
One study identified a natural product, 1-(2,6-dihydroxyphenyl) butane-1-one, isolated from an endolichenic fungus, which showed strong inhibitory action against the fungus Candida albicans 10213. frontiersin.org This compound also displayed moderate inhibitory effects on several bacteria, including Staphylococcus aureus 6538, Micrococcus luteus 261, Bacillus subtilis 163, and Proteus vulgaris Z12. frontiersin.org The minimum inhibitory concentration (MIC) for C. albicans 10213, M. luteus 261, P. vulgaris Z12, Shigella sonnet, and S. aureus 6538 was determined to be 16 μg/ml. frontiersin.org
Furthermore, soil bacteria have been identified as potent antagonists to pathogenic fungi. nih.gov Isolates, predominantly from the Bacillus genus (B. subtilis, B. amyloliquefaciens, B. valismortis), along with Streptomyces sp., Pseudomonas chlororaphis, and Acinetobacter baumannii, have shown significant growth inhibition of fungi such as Aspergillus niger, A. flavus, and Fusarium moniliforme. nih.gov P. chlororaphis S105 was particularly effective, inhibiting the growth of A. niger by 68.3%. nih.gov
Structure-Activity Relationships in Antimicrobial Potency
The antimicrobial effectiveness of acridine analogues is closely tied to their chemical structure. The ability of these compounds to inhibit microbial growth is often linked to their capacity to damage the cell membrane and cell wall, leading to the leakage of essential intracellular components like nucleic acids and proteins. frontiersin.org
Structure-activity relationship (SAR) studies aim to identify the specific structural features that govern this antimicrobial potency. For example, in antimicrobial peptides, characteristics such as amphipathicity (having both hydrophobic and hydrophilic regions) and a stable secondary structure are crucial for their action, which involves insertion into and lysis of the microbial membrane. nih.govmdpi.com The cationic nature of these molecules also plays a role, making them selective for the negatively charged membranes of bacteria. mdpi.com
In the context of acridine derivatives, modifications to the core structure can significantly impact their activity. For instance, the introduction of non-proteinogenic amino acids into peptide-based analogues has been shown to enhance antimicrobial activity against multidrug-resistant bacteria like Pseudomonas aeruginosa. nih.gov Similarly, the substitution of phenylalanine with tryptophan can also boost antimicrobial effects. nih.gov For certain derivatives, the location of primary amines has been identified as a critical factor in determining their ability to potentiate the effects of other antibiotics, suggesting a mechanism related to the inhibition of efflux pumps and permeabilization of the outer cell membrane. nih.gov
Antimalarial Activity Investigations
The emergence of drug-resistant strains of malaria parasites has reignited interest in acridine and acridinone (B8587238) compounds as potential antimalarial agents. openmedicinalchemistryjournal.com These compounds have shown promise against the most virulent human malaria parasite, Plasmodium falciparum, as well as other species used in research models. openmedicinalchemistryjournal.com
Activity Against Plasmodium falciparum and P. berghei
A number of acridine derivatives have demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. openmedicinalchemistryjournal.com Some 9-aminoacridine (B1665356) derivatives have shown IC₅₀ values (the concentration required to inhibit 50% of parasite growth) of less than or equal to 0.2 μM against resistant strains. openmedicinalchemistryjournal.com Further research has indicated that the presence of two positive charges and specific substituents on the acridine ring (6-chloro and 2-methoxy groups) are important for potent antimalarial action, with some compounds achieving IC₅₀ values lower than that of chloroquine (B1663885) for resistant strains. openmedicinalchemistryjournal.com
In vivo studies using murine malaria models, such as P. berghei and P. yoelii, have also supported the antimalarial potential of acridine analogues. openmedicinalchemistryjournal.complos.org For example, the lead compound T3.5, a substituted acridinone, demonstrated curative action in mice infected with P. yoelii and P. berghei. openmedicinalchemistryjournal.com Other studies have evaluated the activity of various compounds against P. berghei-infected mice, showing a dose-dependent reduction in parasitemia. nih.gov In vitro tests against clinical isolates of P. falciparum and P. berghei have further confirmed the anti-plasmodial activity of various novel compounds. nih.gov
Anticancer Activity and Topoisomerase Inhibition
Acridine derivatives are well-known for their anticancer properties, which are primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes. researchgate.netnih.govsmolecule.com These enzymes are critical for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Cytotoxic Activity Against Various Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound analogues against a variety of human cancer cell lines. In one study, several newly synthesized 2-methyl-9-substituted acridines were tested for their antiproliferative activity. core.ac.uk The results showed that these compounds were more effective against the A-549 human small-cell lung carcinoma cell line than the MCF-7 human breast cancer cell line. nih.govcore.ac.uk
One particular analogue, identified as AS-2, exhibited the highest cytotoxic activity against both A-549 and MCF-7 cells, with CTC₅₀ values (concentration causing 50% cell toxicity) of 187.5 and 212.5 μg/ml, respectively. core.ac.uk Other related compounds, AS-1 and AS-5, also showed significant activity against these cell lines. core.ac.uk
Further research into 9-benzylaminoacridine derivatives identified them as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II). mdpi.com A specific analogue, Benzyl-(2-methylacridin-9-yl)-amine, was synthesized and evaluated as part of this study. mdpi.com Several of these derivatives displayed high cytotoxicity (IC₅₀ < 5 µM) against HCT-116 colon cancer cells. mdpi.com The anticancer activity of acridine derivatives has also been evaluated against other cancer cell lines, including cervical cancer (HeLa) and liver cancer (HepG2) cells. nih.gov
Inhibition of Topoisomerase I and II Enzymes
Acridine derivatives are recognized for their capacity to inhibit topoisomerase enzymes, which are crucial for processes like DNA replication and repair. smolecule.com Some studies suggest that compounds like 2-amino-10-methyl-acridin-9-one (B14021691) can inhibit topoisomerase II. smolecule.com The planar structure of acridines allows them to intercalate into DNA, disrupting these normal cellular functions. smolecule.commdpi.com This intercalation can lead to the inhibition of topoisomerase enzymes, which in turn can induce cytotoxic effects in cancer cells. smolecule.com
Derivatives of 9-aminoacridine have been investigated as potential antitumor agents, with a focus on their structure-activity relationships. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a known DNA-intercalating agent that inhibits both topoisomerase I and II. mdpi.com The development of DACA analogues, including those with a 5-methylacridine-4-carboxamide core, has been pursued to enhance antiproliferative properties. mdpi.com
Furthermore, certain 9-benzylaminoacridine derivatives have been identified as dual inhibitors of phosphodiesterase 5 and topoisomerase II. mdpi.com Similarly, some dihydroxylated 2,6-diphenyl-4-aryl pyridines have shown significant topoisomerase II inhibitory activity. nih.gov
Molecular Mechanisms of Topoisomerase Poisoning
Topoisomerase poisons function by trapping the transient enzyme-DNA cleavage complex, which obstructs DNA tracking systems and can lead to permanent strand breaks. researchtrends.net This mechanism is distinct from catalytic inhibitors. mdpi.com The antitumor drug m-AMSA, an intercalative acridine derivative, exemplifies this by stimulating the formation of a topoisomerase II-DNA complex. nih.gov In this complex, a topoisomerase II subunit becomes covalently linked to the 5' end of the broken DNA strands. nih.gov The non-cytotoxic isomer, o-AMSA, shows a significantly smaller effect in forming this complex. nih.gov
The structure of the intercalated complex provides a basis for understanding the structure-activity relationships for topoisomerase II inhibition. nih.gov For instance, in the complex of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide with a DNA hexanucleotide, the drug molecule intercalates between CpG dinucleotide steps. nih.gov Its side chain resides in the major groove, with the protonated dimethylamino group positioned near the N7 and O6 atoms of a guanine (B1146940) residue. nih.gov A water molecule further stabilizes this interaction by forming bridging hydrogen bonds. nih.gov
Kinetic studies of the dissociation of DNA complexes with DACA and related acridinecarboxamides show a pathway involving multiple discernible steps. acs.org While the side chains of DACA and its analogues make comparable interactions with DNA base pairs, the uncharged chromophore of DACA, which contains a peri nitrogen atom, may allow for different rotational conformations of the 4-carboxamide group. acs.org This flexibility could be relevant to DACA's ability to act as a dual poison for both topoisomerases I and II. acs.org
Enzyme Inhibition Studies
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity
Acridine derivatives have been investigated as inhibitors of cholinesterase enzymes, which are therapeutic targets for Alzheimer's disease. scielo.brscispace.comrsc.org Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first approved cholinesterase inhibitor for this purpose. scielo.brscispace.com
Research has explored various analogues, including chiral bistacrine compounds. scielo.brscispace.com For example, enantiomeric bis(7)-tacrine (B1662651) analogues have been shown to be potent inhibitors of acetylcholinesterase (AChE), with some demonstrating selectivity for AChE over butyrylcholinesterase (BuChE). scielo.brscispace.com The presence of a chlorine atom on the acridine ring has been observed to increase the inhibition of AChE activity in some cases. scispace.com
Molecular modeling studies have provided insights into the interaction of these inhibitors with the active sites of cholinesterases. scielo.brscispace.com For instance, docking studies of certain acridone (B373769) derivatives have shown π–π interactions with key amino acid residues like Trp84 and Phe330 in the enzyme's active site. rsc.org
Below is a table summarizing the inhibitory activity of selected acridine derivatives against cholinesterases.
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
| (R,R)-3b (X = Cl) | AChE | 4.73 | Selective for AChE |
| (R)-3d (X = Cl) | AChE | 2.80 | Selective for AChE |
| bis(7)-tacrine | AChE | - | - |
Data sourced from a study on chiral bistacrine analogues. scielo.br
Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition
Microtubule affinity-regulating kinase 4 (MARK4) is a serine/threonine kinase implicated in various diseases, including cancer and neurodegenerative disorders. nih.govrsc.orgscienceopen.comresearchgate.net Consequently, it has emerged as a significant target for drug development. nih.govrsc.orgscienceopen.comresearchgate.net Acridone derivatives have been identified as a class of compounds with MARK4 inhibitory activity. nih.gov
To explore structure-activity relationships, derivatives of 2-methylacridone have been synthesized and evaluated. nih.gov While most N-alkylated derivatives of 2-methylacridone showed little to no activity, certain derivatives bearing piperazine (B1678402) or tryptophan moieties exhibited high inhibitory potential against MARK4. nih.gov Molecular modeling studies suggest that these active derivatives bind effectively to the ATP-binding site of the kinase. nih.gov
The table below presents the inhibitory activity of selected 2-methylacridone derivatives against MARK4.
| Compound | Inhibitory Activity (IC50) |
| 9c | 13.50 µM |
| 10 | 12.50 µM |
| 23a | < 2 µM |
| 23b | < 2 µM |
Data derived from a study on 2-methylacridone derivatives as MARK4 inhibitors. nih.gov
Fluorescence-based binding assays have been used to validate the enzyme inhibition results, with derivatives 23a and 23b showing strong binding constants of 6.3 × 10⁷ and 7.3 × 10⁸ M⁻¹, respectively. nih.gov These findings highlight the potential of synthesized acridone compounds as agents targeting MARK4. nih.gov
DNA/RNA Interaction and Intercalation Mechanisms
DNA Binding Affinity and Intercalative Binding Modes
The planar, polycyclic aromatic structure of acridine derivatives enables them to intercalate between the base pairs of double-stranded DNA. mdpi.comresearchgate.net This interaction can interfere with crucial cellular processes. researchgate.net The binding affinity and mode of interaction can be influenced by substituents on the acridine ring. tandfonline.com
For instance, the introduction of a methyl group into the 9-aminoacridine ring has been shown to reduce both mutagenic activity and intercalative DNA binding affinity, whereas the introduction of chlorine tends to increase these properties. tandfonline.com Studies have suggested that the introduction of an electron-withdrawing group into the planar ring can lead to an increase in the DNA binding affinity of the intercalator. tandfonline.com
Competitive dialysis studies have been employed to assess the DNA binding affinity and selectivity of acridine derivatives. mdpi.com For example, while acridine-9-carboxylic acid interacts primarily with duplex DNA, its 5-methyl derivative shows a preference for triplex DNA. mdpi.com Some acridine derivatives have demonstrated selectivity for quadruplex DNA structures. mdpi.com
The binding of acridine derivatives to DNA has been characterized using various spectroscopic and calorimetric techniques. researchgate.net The binding constants for some thiazacridine and imidazacridine derivatives with calf thymus DNA have been determined to be in the range of 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. researchgate.net These studies indicate that the compounds can interact with DNA through both intercalation and external binding. researchgate.net
Impact on DNA Replication and Polymerase Activity
The biological activity of this compound and its analogues is significantly linked to their profound effects on the fundamental cellular processes of DNA replication and the function of associated enzymes. The core mechanism through which these compounds exert their influence is DNA intercalation, a process facilitated by the planar aromatic structure of the acridine ring. This allows the molecules to insert themselves between the base pairs of the DNA double helix. smolecule.com This intercalation physically disrupts the normal helical structure of DNA, creating a steric obstacle that interferes with the progression of DNA polymerase enzymes along the template strand, thereby inhibiting DNA synthesis. nih.gov
Beyond direct physical obstruction, a primary mechanism of action for these acridine derivatives is the inhibition of topoisomerase enzymes. mdpi.com Topoisomerases are crucial for DNA replication, as they resolve the topological stress and supercoiling that occurs when the DNA helix is unwound to allow for polymerase access. nih.govnih.gov Many acridine compounds function as "topoisomerase poisons" by forming a stable ternary complex with both DNA and the topoisomerase enzyme. nih.gov This complex traps the enzyme after it has cleaved the DNA strand(s), preventing the subsequent re-ligation step. The result is an accumulation of DNA strand breaks, which ultimately halts the replication fork and can trigger programmed cell death (apoptosis).
Research has identified specific analogues of this compound that are potent inhibitors of these key enzymes. For example, certain 9-benzylaminoacridine derivatives have been characterized as powerful dual inhibitors of Topoisomerase II (Topo II) and other signaling enzymes. mdpi.com One such derivative, Acridin-9-yl-(2-chlorobenzyl)-amine, was found to be a more potent Topo II inhibitor than the established anticancer drug doxorubicin (B1662922), effectively increasing the amount of supercoiled DNA at very low concentrations, which is indicative of enzymatic inhibition. mdpi.com This highlights the capacity of the acridine scaffold to interfere with DNA replication. mdpi.com
The inhibitory activity is not limited to eukaryotic enzymes. Studies on derivatives like 4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulfonamide have demonstrated potent inhibition of Mycobacterium tuberculosis (MTB) DNA gyrase, a bacterial-specific Type II topoisomerase. researchgate.net This specific targeting disrupts bacterial DNA replication, showcasing the potential of these compounds as antimicrobial agents. researchgate.net The consensus in the scientific literature is that acridine analogues primarily target DNA through intercalation, which in turn disrupts the recognition, association, and catalytic function of enzymes essential for DNA replication. nih.gov
Research Findings on Enzyme Inhibition and DNA Interaction
The following table summarizes the observed effects of various acridine derivatives on DNA and related enzymes, based on available research data.
| Compound/Derivative Class | Target/Interaction | Observed Effect | Potency (IC₅₀) |
| General Acridine Derivatives | DNA | Intercalation between base pairs, disrupting DNA structure and function. smolecule.com | N/A |
| General Acridine Derivatives | Topoisomerase Enzymes | Inhibition of enzyme activity, leading to disruption of DNA replication and transcription. nih.gov | N/A |
| Acridin-9-yl-(2-chlorobenzyl)-amine | Topoisomerase II (Topo II) | Potent inhibition of Topo II activity. mdpi.com | More potent than doxorubicin mdpi.com |
| 4-chloro-N-(4-((2-methylacridin-9-yl)amino)phenyl)benzenesulfonamide | M. tuberculosis DNA Gyrase | Inhibition of supercoiling activity. researchgate.net | 5.21±0.51 μM researchgate.net |
| 9-Anilinoacridine Derivatives | DNA | Intercalation into the DNA structure. mdpi.com | N/A |
Structure Activity Relationship Sar Investigations of 2 Methylacridin 9 Amine Derivatives
Influence of Substituent Position and Nature on Biological Efficacy
The substitution pattern of methyl and halogen groups on the acridine (B1665455) ring significantly modulates the molecule's genotoxic potential and its ability to interact with DNA. The planarity of the acridine system is a key factor for its ability to intercalate between the base pairs of DNA. oup.com
The presence of a methyl group at the C-2 position, as in the parent compound of this series, has been reported to reduce both the ability to bind with DNA through intercalation and the potential for frameshift mutagenicity. oup.com The position of a methyl group is known to significantly affect mutagenicity. nih.gov This suggests that steric hindrance from the methyl group may interfere with the optimal alignment required for strong intercalation.
Similarly, the position and nature of halogen substituents have a profound impact on cytotoxicity and genotoxicity. acs.org While not specific to 2-methylacridin-9-amine, studies on other aromatic compounds show that cytotoxicity can increase with the atomic weight of the halogen, for instance, in the order of chloro- < bromo- < iodo- derivatives. acs.org The isomeric position of the halogen is also crucial, with different isomers exhibiting vastly different levels of cytotoxicity and reactive oxygen species (ROS) generation. acs.org For acridine derivatives, a chloro group is considered to enhance the electrophilicity of the molecule, which can improve interactions like DNA intercalation or enzyme inhibition. rsc.org
N-alkylation, the attachment of alkyl chains to a nitrogen atom, is a common strategy to modify a compound's lipophilicity and, consequently, its cell membrane permeability and interaction with target enzymes. rsc.org In the case of acridine derivatives, this can occur at the N-10 position of the central ring or on the exocyclic amine at C-9.
Studies on the closely related 2-methylacridone scaffold (which has a ketone at C-9 instead of an amine) have explored the impact of N-alkylation at the N-10 position on enzyme inhibition. nih.gov A series of N-alkylated derivatives of 2-methylacridone were synthesized and tested for their inhibitory activity against Microtubule Affinity-Regulating Kinase 4 (MARK4). nih.gov The research found that most of these N-alkylated compounds were largely inactive or possessed only weak inhibitory effects. nih.gov In contrast, derivatives created through amidation at the N-10 position with larger groups like piperazine (B1678402) or tryptophan were found to be more potent inhibitors. nih.gov
Table 1: Inhibitory Activity of N-Alkylated 2-Methylacridone Derivatives Against MARK4
This table summarizes the inhibitory activity of selected N-alkylated derivatives of 2-methylacridone, highlighting the generally low efficacy of simple alkyl chains compared to other modifications. Data sourced from nih.gov.
| Compound | Modification | Inhibitory Activity (IC₅₀) |
|---|---|---|
| 9c (N-alkylated derivative) | N-alkylation | 13.50 µM nih.gov |
| 10 (N-alkylated derivative) | N-alkylation | 12.50 µM nih.gov |
| Most N-alkylated derivatives | N-alkylation | Inactive nih.gov |
| 23a (Tryptophan analogue) | N-amidation | <2 µM nih.gov |
| 23b (Tryptophan analogue) | N-amidation | <2 µM nih.gov |
The electronic nature of substituents profoundly influences the reactivity and biological activity of the acridine ring. studypug.com Electron-donating groups (EDGs), such as alkyl (-R) or amine (-NH₂) groups, increase the electron density of the aromatic system, making it more nucleophilic. studypug.comwikipedia.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -Br) groups, decrease the ring's electron density, rendering it more electrophilic and susceptible to nucleophilic attack. studypug.comwikipedia.org
In a series of 2-methyl-9-substituted acridines designed as antiproliferative agents, the electronic properties of the substituent on an aromatic ring attached at the 9-position played a critical role. core.ac.uk The study revealed that derivatives with an electron-withdrawing group on this aromatic amine were more active against cancer cell lines than those with an electron-releasing group. core.ac.uk For example, compound AS-2, which has a chloro group (an EWG) at the meta-position of the 9-anilino substituent, showed the highest cytotoxic activity against both A-549 lung carcinoma and MCF-7 breast cancer cells. core.ac.uk
Table 2: Antiproliferative Activity of 2-Methyl-9-Substituted Acridines
This table shows the cytotoxic concentration (CTC₅₀) values for selected 2-methylacridine (B1618800) derivatives against two human cancer cell lines, demonstrating the enhanced activity associated with electron-withdrawing groups. Data sourced from core.ac.uk.
| Compound | Substituent at 9-Anilino Ring | Electronic Nature | CTC₅₀ (µg/ml) vs. A-549 | CTC₅₀ (µg/ml) vs. MCF-7 |
|---|---|---|---|---|
| AS-2 | m-Chloro | Electron-Withdrawing core.ac.uk | 187.5 core.ac.uk | 212.5 core.ac.uk |
| AS-5 | p-Bromo | Electron-Withdrawing core.ac.uk | 262.5 core.ac.uk | 337.5 core.ac.uk |
| AS-1 | o-Methyl | Electron-Donating core.ac.uk | 300.0 core.ac.uk | 237.5 core.ac.uk |
N-Alkylation and its Impact on Enzyme Inhibition
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org The fundamental goal of QSAR is to develop predictive models that can guide the design of new, more potent molecules, thereby saving time and resources compared to trial-and-error synthesis. nih.gov
A typical QSAR study involves several steps:
Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or CTC₅₀ values) is selected. nih.gov
Descriptor Calculation : A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and physicochemical properties. nih.gov
Model Development : Statistical methods are employed to select the most relevant descriptors and build a mathematical model that links them to the biological activity. nih.gov Common techniques include Multiple Linear Regression (MLR), nonlinear regression, and machine learning algorithms like Artificial Neural Networks (ANN). ijpsi.org
Model Validation : The model's robustness and predictive power are rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation on a separate test set of compounds (e.g., R² test). nih.gov
While specific QSAR studies focused solely on this compound are not widely published, studies on structurally similar heterocyclic systems like quinoline (B57606) derivatives provide a blueprint for this approach. nih.gov For instance, a QSAR model for antitubercular quinoline analogues successfully used Genetic Function Approximation (GFA) to identify key descriptors and was validated with strong statistical results (R² = 0.9265, Q² = 0.8512, R² test = 0.8034). nih.gov
Correlation of Molecular Descriptors with Observed Biological Outcomes
The predictive power of a QSAR model depends entirely on the correlation between selected molecular descriptors and the measured biological activity. nih.gov A molecular descriptor is a numerical value that represents a specific property of a molecule derived from its chemical structure. frontiersin.org By identifying which descriptors have the strongest correlation, researchers can infer which molecular properties are most important for efficacy.
Key types of descriptors and their potential correlations include:
Physicochemical Descriptors : These relate to properties like lipophilicity (logP) and electronic distribution. For example, the octanol-water partition coefficient (logP) often correlates with membrane permeability. dergipark.org.tr Molar refractivity (MR), which relates to molecular volume and polarizability, can correlate with the strength of van der Waals interactions with a biological target. dergipark.org.tr
Topological Descriptors : These describe the connectivity and branching of atoms in a molecule. 2D autocorrelation descriptors, which encode information about the molecule's topology and atomic properties, have been successfully used in QSAR models. researchgate.net For instance, the descriptor MATS8e, weighted by atomic Sanderson electronegativities, has shown a positive correlation with binding affinity in some models. researchgate.net
Quantum Chemical Descriptors : These are calculated using quantum mechanics and describe electronic properties like orbital energies (HOMO, LUMO) and surface area. The fractional polar surface area (FPSA-2) has been shown to have a positive correlation with activity in some models, implying that as this specific polar surface area increases, so does the biological effect. frontiersin.org
Table 3: Examples of Molecular Descriptors and Their Relevance in SAR/QSAR
This table provides examples of different classes of molecular descriptors and how they can be correlated with biological outcomes in QSAR studies. Information sourced from frontiersin.orgdergipark.org.trresearchgate.net.
| Descriptor Class | Descriptor Example | Property Represented | Potential Biological Correlation |
|---|---|---|---|
| Physicochemical | Molar Refractivity (MR) | Molecular volume, polarizability dergipark.org.tr | Correlates with van der Waals interactions and solubility in biological media. dergipark.org.tr |
| Topological | MATS8e | 2D autocorrelation based on atomic electronegativity researchgate.net | Can show a positive correlation with receptor binding affinity. researchgate.net |
| Quantum Chemical | FPSA-2 | Fractional Polar Surface Area frontiersin.org | Can show a positive correlation with inhibitory activity. frontiersin.org |
Advanced Applications of 2 Methylacridin 9 Amine in Chemical Sciences and Materials
Development of Fluorescent Probes and Dyes for Biomolecular Visualization
The rigid, planar structure and inherent fluorescence of the acridine (B1665455) core make 2-methylacridin-9-amine and its derivatives excellent scaffolds for the development of fluorescent probes and dyes. These compounds are instrumental in biomolecular visualization due to their ability to interact with and report on biological molecules and environments. 9-Aminoacridine (B1665356), a closely related compound, is a well-known fluorescent probe used to determine transmembrane pH gradients. medchemexpress.com Its derivatives have been explored as photoaffinity labels and for detecting cancer cells. google.com
The development of fluorescent probes often involves modifying the core structure to enhance photophysical properties or to introduce specific functionalities. For instance, novel long-lifetime fluorescence reporters based on 9-aminoacridine have been designed. rsc.org The fluorescence lifetime of these probes can be modulated when in proximity to certain amino acid residues, like tryptophan, enabling the configuration of fluorescence lifetime-based biochemical assays. rsc.orgresearchgate.net This principle has been applied to create assays for enzymes such as caspase-3, a key player in apoptosis. researchgate.net
The synthesis of these probes involves strategic chemical reactions to attach specific recognition moieties or to tune the electronic properties of the acridine fluorophore. rsc.orgresearchgate.net The goal is to create probes that exhibit a significant change in their fluorescence (such as intensity or lifetime) upon binding to a target molecule, allowing for sensitive and selective detection in complex biological systems. rsc.orgmdpi.com
Applications in Optoelectronic Materials
The unique electronic and photophysical properties of the acridine ring system have positioned this compound and its derivatives as promising candidates for use in advanced optoelectronic materials. Their applications span from enhancing the efficiency of solar cells to serving as key components in next-generation lighting and display technologies.
Hole Transport Materials Development
In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, a crucial step for efficient device operation. rsc.orgnrel.gov Acridine-based compounds have emerged as a promising class of HTMs due to their favorable electronic properties and potential for low-cost synthesis. rsc.orgnih.gov
Derivatives of acridine have been engineered to serve as efficient HTMs. For example, an acridine-based HTM, ACR-TPA, was synthesized and demonstrated a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹, which is comparable to the widely used but more expensive spiro-MeOTAD (2.63 × 10⁻³ cm² V⁻¹ s⁻¹). rsc.org PSCs incorporating this acridine-based HTM achieved a power conversion efficiency (PCE) of 16.42%, rivaling that of devices using spiro-MeOTAD. rsc.orgnih.gov
More advanced designs involve using self-assembled monolayers (SAMs) of acridine derivatives. A novel dimethyl acridine-based SAM, 2PADmA, was used as a hole-transporting layer in inverted PSCs, resulting in an enhanced PCE of 24.01% and improved device stability. sciopen.com The success of these materials is attributed to their ability to facilitate efficient charge transport, passivate defects in the perovskite layer, and reduce non-radiative recombination. sciopen.com
| Hole Transport Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Device PCE (%) | Reference HTM | Reference PCE (%) |
| ACR-TPA | 3.08 x 10⁻³ | 16.42 | spiro-MeOTAD | 16.26 |
| 2PADmA (SAM) | Not specified | 24.01 | 2PACz (SAM) | 22.32 |
| BSA50 | Higher than BSA51 | 22.65 | spiro-OMeTAD | 23.37 |
Organic Light Emitting Diodes (OLEDs)
In the realm of OLEDs, acridine derivatives, including those related to this compound, are extensively investigated as emitter materials, particularly for achieving high-efficiency thermally activated delayed fluorescence (TADF). nih.govnih.govchemrxiv.org The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, which are generated during electrical excitation, to produce light, potentially reaching 100% internal quantum efficiency without the need for expensive heavy metals like iridium or platinum. researchgate.netmdpi.com
This is typically achieved by designing donor-acceptor molecules where the acridine unit acts as the electron donor. nih.govacs.org The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor minimizes the energy gap between the singlet and triplet excited states (ΔE_ST), facilitating efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted. researchgate.net
Researchers have synthesized various acridine-based TADF emitters. For example, by combining bulky acridine donor moieties with a triarylboron acceptor, blue-emitting OLEDs with maximum external quantum efficiencies (EQEs) of up to 17.3% have been fabricated. researchgate.net Other designs, integrating acridine-carbazole hybrid donors, have led to doped OLEDs with a maximum EQE of 22.6% and very low efficiency roll-off at high brightness. researchgate.net Non-doped yellow OLEDs based on polymers with an acridine/carbazole (B46965) donor backbone have achieved a maximum EQE of 15.5%. rsc.org
| Acridine-Based Emitter Type | Emission Color | Maximum EQE (%) | Device Type |
| 3SpiroAc-TB | Blue | 17.3 | Solution-processed |
| 34AcCz-PM | Not specified | 22.6 | Doped |
| Acridine/Carbazole Polymer | Yellow | 15.5 | Non-doped |
| OMePh-DMAC-TRZ | Not specified | ~28 | Not specified |
Corrosion Inhibition Mechanisms and Performance
The presence of heteroatoms (nitrogen) and a planar aromatic ring system in this compound and its derivatives makes them effective corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govsemanticscholar.org Their protective action stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. scholarsresearchlibrary.comekb.eg
Adsorption Characteristics on Metal Surfaces
The primary mechanism of corrosion inhibition by acridine derivatives is their adsorption onto the metal surface. scholarsresearchlibrary.comelectrochemsci.org This adsorption process can involve physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. researchgate.net The nitrogen atom in the acridine ring and the amine group, along with the π-electrons of the aromatic system, are key centers for interaction with the metal surface. researchgate.net
The effectiveness of the adsorption is influenced by the inhibitor's concentration, the temperature, and the nature of the metal and the corrosive environment. electrochemsci.org To understand the adsorption behavior, experimental data are often fitted to various adsorption isotherm models, such as Langmuir, Temkin, or Frumkin. worldnewsnaturalsciences.comscirp.org For 2-methylacridin-9(10H)-one (MAO), a related compound, the adsorption on a carbon steel surface in 1 M HCl was found to follow the Langmuir adsorption isotherm model. nih.govsemanticscholar.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov The strength of this adsorption is indicated by the high value of the adsorption equilibrium constant (K_ads). nih.gov For instance, a K_ads value of 52.9 × 10⁴ M⁻¹ was reported for a similar acridine derivative, signifying a strong interaction with the steel surface. nih.gov
Correlation with Electronic Properties
The efficiency of a corrosion inhibitor is intrinsically linked to its electronic properties. scholarsresearchlibrary.comnih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to correlate molecular parameters with inhibition performance. scholarsresearchlibrary.comjksus.orgmdpi.com Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ). scholarsresearchlibrary.comnih.gov
A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and facilitating chemisorption. jksus.org Conversely, a lower E_LUMO suggests a higher capacity for the molecule to accept electrons from the metal surface. jksus.org A small energy gap (ΔE) generally implies higher reactivity and thus better inhibition efficiency, as less energy is required to remove an electron from the HOMO. researchgate.net
Stationary Phases in Advanced Chromatographic Separations
Mixed-mode chromatography (MMC) is a powerful separation technique that utilizes stationary phases capable of multiple, simultaneous interaction mechanisms to separate complex mixtures. helixchrom.comresearchgate.net This approach often combines retention modes, such as ion-exchange and reversed-phase, which can resolve analytes that are inseparable using single-mode columns. researchgate.net The versatility of MMC allows for the analysis of diverse compounds, from polar and ionizable molecules to hydrophobic substances, often in a single run without the need for ion-pairing reagents. helixchrom.comchromatographytoday.com
Mixed-Mode Stationary Phases (π-π stacking, reverse phase, anion exchange)
The acridine scaffold, the core of this compound, is particularly well-suited for the design of mixed-mode stationary phases. Research into silica (B1680970) functionalized with acridine derivatives, such as 9-methylacridine (B196024), has demonstrated the creation of versatile stationary phases with a combination of interaction capabilities. researchgate.net
The retention mechanisms of these acridine-based stationary phases are multifaceted:
π-π Stacking: The extensive conjugated π-system of the flat, aromatic acridine ring allows for strong π-π stacking interactions with other aromatic or polycyclic aromatic analytes. researchgate.net
Reverse Phase: By incorporating alkyl chains onto the acridine molecule or the silica linker, a hydrophobic (reverse-phase) character is introduced, enabling the separation of non-polar compounds like alkylbenzenes. researchgate.net
Anion Exchange: The nitrogen atom within the acridine ring can be protonated, creating a positively charged acridinium (B8443388) species on the silica surface. This positive charge acts as an anion-exchange site, allowing for the retention and separation of inorganic and organic anions. researchgate.net
These stationary phases can also exhibit hydrophilic interaction liquid chromatography (HILIC) behavior for the separation of highly polar organic compounds. researchgate.net The combination of these retention modes on a single column provides unique selectivity, allowing for the effective separation of a wide array of analytes.
Table 1: Interaction Modes and Separated Analytes on Acridine-Based Mixed-Mode Stationary Phases Data synthesized from research on 9-methylacridine functionalized silica. researchgate.net
| Interaction Mode | Mechanism | Target Analyte Classes |
| π-π Stacking | Interaction between the electron-rich aromatic rings of the acridine core and the analyte. | Polycyclic Aromatic Hydrocarbons (PAHs), Pyridines |
| Reverse Phase (RPLC) | Hydrophobic interactions between alkyl chains on the stationary phase and non-polar analytes. | Alkylbenzenes, Parabens |
| Anion Exchange (AEC) | Electrostatic attraction between protonated acridinium sites and anionic analytes. | Inorganic Anions |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | Polar Organic Compounds |
Application as Radical-Scavenging and Antioxidant Agents
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The effectiveness of an antioxidant is often measured by its ability to scavenge these free radicals. journaljpri.comnih.gov Various assays are employed to quantify this activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ABTS radical cation decolorization assay, and hydrogen peroxide scavenging methods. journaljpri.commdpi.com
While the broader class of acridine compounds is noted for a wide range of biological activities, specific and detailed research on the radical-scavenging and antioxidant properties of this compound is not extensively documented in available literature. ontosight.ai However, the evaluation of such properties is a standard procedure for compounds with potential therapeutic or protective applications. Studies on other chemical families show that antioxidant potential is typically dose-dependent, with efficacy often expressed as an EC50 value, which represents the concentration of the substance required to scavenge 50% of the free radicals. mdpi.com The investigation of peptides, for instance, has identified specific sequences that act as potent radical scavengers and protect against lipid peroxidation. nih.gov
Table 2: Common Assays for Evaluating Antioxidant and Radical-Scavenging Activity This table describes general methods used to evaluate antioxidant properties as reported in the literature. journaljpri.comnih.govmdpi.com
| Assay Method | Principle | Measured Outcome |
| DPPH Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance, often reported as % scavenging or EC50 value. |
| ABTS Scavenging | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | Decolorization of the ABT radical, reported as EC50 value. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance at 593 nm. |
| Hydrogen Peroxide (H₂O₂) Scavenging | Quantifies the ability of a substance to neutralize hydrogen peroxide, a precursor to more reactive oxygen species. | Decrease in H₂O₂ concentration, reported as % scavenging. |
Potential Use in Laser Technologies
The application of organic molecules in laser technologies, particularly as the gain medium in dye lasers or as fluorescent probes, depends heavily on their photophysical properties. taylorfrancis.comscirp.org Key characteristics include strong absorption at the excitation wavelength, high fluorescence quantum yield, and a significant Stokes shift (the difference between the absorption and emission maxima). researchgate.net
Acridine derivatives, the parent class of this compound, are known for their robust photophysical characteristics, making them candidates for such applications. Studies on compounds like N-methyl-acridone and 9-methylacridine reveal important properties:
Strong Absorption and Fluorescence: Acridine derivatives exhibit strong absorption in the UV-visible region and can produce significant fluorescence. mdpi.comnih.gov For example, certain acridone (B373769) derivatives absorb around 378-417 nm and emit in the 410-432 nm range. mdpi.com
Environmental Sensitivity: The emission properties of some acridine conjugates are highly sensitive to the polarity and pH of their environment. nih.gov This trait is valuable for developing chemical sensors that use laser-induced fluorescence.
Tunable Emission: The photophysical properties can be tuned through chemical modification. A crucial finding is that the protonation of acridone-derived alkenes can lead to a strong bathochromic (red-shift) and hyperchromic (increased intensity) shift in fluorescence. mdpi.com For instance, upon protonation with an acid, the emission maximum of one derivative shifted significantly to 511 nm, a property that could be exploited to create pH-switchable fluorescent materials or to tune the emission wavelength of a dye laser. mdpi.com
These inherent photophysical properties suggest that this compound and related structures have potential for use in the development of new dyes for laser systems or as functional components in advanced photonic materials. mdpi.comacs.org
Table 3: Photophysical Properties of Selected Acridine Derivatives This table summarizes findings from related acridine compounds, indicating the potential characteristics of the acridine scaffold for laser technology applications.
| Compound/Derivative | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Observation | Reference |
| Acridone-derived alkene (7) | 378 nm | ~410 nm | Emission shifts to 511 nm upon protonation. | mdpi.com |
| Acridone-derived alkene (8) | 417 nm | 410 nm, 432 nm | Emission shifts to 476 nm and 495 nm upon protonation. | mdpi.com |
| 9-Methylacridine Esters | Varies | Varies | Emission properties are highly sensitive to solvent polarity and pH. | nih.gov |
Future Research Directions and Emerging Trends for 2 Methylacridin 9 Amine
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of acridine (B1665455) derivatives has traditionally relied on methods like the Ullmann condensation and Bernthsen synthesis. mdpi.comnih.gov Recent efforts have focused on developing more efficient and environmentally friendly synthetic strategies. Future research will likely prioritize the development of novel catalytic systems and microwave-assisted reactions to improve yields and reduce reaction times for producing 2-methylacridin-9-amine and its precursors. rsc.orgresearchgate.net For instance, the Ullmann-type condensation of p-toluidine (B81030) and o-chlorobenzoic acid, followed by treatment with sulfuric acid, is a known route to 2-methylacridin-9(10H)-one, a key intermediate. nih.gov The subsequent conversion to 9-chloro-2-methylacridine (B103348) and reaction with various amines opens pathways to a diverse range of 9-aminoacridine (B1665356) derivatives. rsc.org
Further exploration into one-pot synthesis and multicomponent reactions is anticipated to streamline the production of complex acridine structures. researchgate.net These advanced methodologies will not only facilitate the synthesis of known this compound analogues but also enable the creation of novel derivatives with unique substitution patterns, which are crucial for tuning their biological and photophysical properties.
Design of Next-Generation Biologically Active Analogues with Enhanced Selectivity
Derivatives of this compound have shown promise as anticancer and antimicrobial agents. rsc.orgontosight.ai A primary future direction is the rational design of next-generation analogues with enhanced selectivity towards specific biological targets, thereby minimizing off-target effects. This involves strategic modifications of the acridine core and the 9-amino substituent.
For example, the introduction of different functional groups at the 2-position of the acridine ring and on the exocyclic amino group can significantly influence biological activity. mdpi.com Structure-activity relationship (SAR) studies will continue to be vital in guiding the design of new compounds. The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacologically active moieties like thiazolidinones or benzimidazoles, represents a promising strategy to develop agents with dual or synergistic modes of action. researchgate.netijpsr.com
Table 1: Examples of Synthesized 2-Methylacridone Derivatives and their Precursors
| Compound Name | Description | Reference |
| 2-Methylacridin-9(10H)-one | A key intermediate in the synthesis of this compound derivatives. | nih.gov |
| 10-Benzyl-2-methylacridin-9(10H)-one | A derivative synthesized via N-alkylation of 2-methylacridone. | nih.gov |
| 10-(4-Fluorobenzyl)-2-methylacridin-9(10H)-one | A fluorinated analogue of the N-alkylated 2-methylacridone. | nih.gov |
| Benzyl-(2-methylacridin-9-yl)-amine | A 9-aminoacridine derivative synthesized from 9-chloro-2-methylacridine. | mdpi.com |
| 1-[4-[(2-methylacridin-9-yl)amino]phenyl]-3-phenyl-thiourea | A thiourea (B124793) derivative of this compound. | ontosight.ai |
Integration of Advanced Computational and Experimental Methods for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental validation is becoming increasingly crucial in drug discovery and materials science. wiley.com Future research on this compound will heavily rely on this integrated approach. Molecular docking studies can predict the binding affinities and modes of interaction of novel analogues with biological targets such as DNA, topoisomerases, and various kinases. ijpsjournal.comnih.gov
Quantum chemical calculations, like Density Functional Theory (DFT), can provide insights into the electronic properties of these molecules, helping to rationalize their reactivity and spectroscopic characteristics. scholarsresearchlibrary.com These computational predictions will guide the synthesis of the most promising candidates, which will then be subjected to rigorous experimental evaluation. This iterative cycle of prediction, synthesis, and testing will accelerate the discovery of new lead compounds.
Investigation of Multifunctional Modes of Action
A growing trend in drug development is the design of multifunctional agents that can address multiple pathological factors simultaneously. nih.gov Acridine derivatives are well-suited for this approach due to their ability to interact with various biological targets. rsc.org Future investigations will likely focus on elucidating and exploiting the multifunctional modes of action of this compound derivatives.
For instance, research suggests that some acridine compounds can act as dual inhibitors of different enzymes or can combine DNA intercalation with the inhibition of signaling pathways. mdpi.comif-pan.krakow.pl Understanding these complex mechanisms is essential for developing more effective therapeutic strategies for diseases like cancer and leishmaniasis. nih.gov This could involve designing molecules that not only kill cancer cells directly but also modulate the tumor microenvironment or inhibit angiogenesis. researchgate.net
Expanding Applications in Interdisciplinary Fields beyond Current Scope
While the primary focus has been on the medicinal applications of this compound, its unique photophysical properties open doors to other interdisciplinary fields. The planar, aromatic structure of the acridine ring system often imparts fluorescent properties, making these compounds potential candidates for use as fluorescent probes and sensors. rsc.org
Future research could explore the development of this compound-based chemosensors for the detection of metal ions or biologically important molecules. Furthermore, their application in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as photoredox catalysts, is an emerging area of interest. acs.orgunibo.it The investigation of their anticorrosion properties also presents a non-medical application with significant industrial potential. mdpi.comnih.gov
Q & A
Q. What are the standard methods for synthesizing 2-methylacridin-9-amine, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Ullmann coupling reactions. For example, methylation of 9-aminoacridine derivatives using methyl iodide under basic conditions can yield the target compound. Purity verification requires HPLC (High-Performance Liquid Chromatography) with UV detection, as outlined in analytical guidelines for trace impurity detection . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should confirm structural integrity. Cross-referencing with CAS registry data (14091-15-7) ensures correct identification .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of ¹H NMR (to identify methyl group protons at ~δ 2.5 ppm) and ¹³C NMR (to confirm the acridine backbone and methyl carbon). UV-Vis spectroscopy can validate π-π* transitions characteristic of acridine derivatives. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₄H₁₂N₂). For advanced validation, single-crystal X-ray diffraction provides unambiguous structural proof, though this requires high-purity crystalline samples .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for aromatic amines: use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves, and store in airtight containers away from light. Spills should be contained using sand or vermiculite, followed by transfer to labeled salvage containers for hazardous waste disposal . Safety Data Sheets (SDS) from suppliers like Aladdin Scientific Corporation provide specific handling guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) of this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity, impurity levels, or excitation wavelength differences. Replicate experiments using standardized solvents (e.g., acetonitrile for low polarity, water for high polarity) and HPLC-purified samples. Compare results with literature under identical conditions. If inconsistencies persist, employ time-resolved fluorescence spectroscopy to assess lifetime variations, which may indicate hidden quenching mechanisms .
Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Molecular Dynamics (MD) simulations assess solvation effects on fluorescence properties. For mechanistic studies, use docking software to explore interactions with biological targets (e.g., DNA intercalation), referencing analogous nitroacridine derivatives in medicinal chemistry literature .
Q. How can researchers design experiments to evaluate the compound’s potential as a DNA intercalator?
- Methodological Answer : Conduct UV-Vis titration assays with calf thymus DNA: hypochromism and redshift in the absorption spectrum indicate intercalation. Confirm via fluorescence quenching experiments using ethidium bromide as a competitive binder. For quantitative analysis, calculate binding constants using the Benesi-Hildebrand equation. Cross-validate with circular dichroism (CD) to observe DNA conformational changes .
Q. What strategies mitigate challenges in achieving regioselective methylation during synthesis?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst) to favor methylation at the 9-amino group. Use protecting groups (e.g., Boc) on competing reactive sites. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates. If side products persist, employ column chromatography with gradient elution for purification .
Methodological Best Practices
Q. How should researchers structure a manuscript on this compound to ensure reproducibility?
- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure:
- Methods : Detail synthesis protocols (molar ratios, reaction times), instrument parameters (NMR frequency, HPLC column type), and statistical analyses.
- Results : Present raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
- Discussion : Contrast findings with prior studies, addressing discrepancies via methodological critiques (e.g., impurity thresholds, solvent effects) .
Q. What are the ethical considerations in citing conflicting data on the compound’s toxicity?
- Methodological Answer : Transparently report all data sources, including contradictory studies. Use systematic review frameworks (e.g., Cochrane guidelines) to evaluate evidence quality. If in vitro toxicity assays (e.g., MTT assays) yield ambiguous results, clarify experimental variables (cell line, exposure duration) and recommend follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
